(R)-Ontazolast
Description
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Properties
Molecular Formula |
C21H25N3O |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[(1R)-2-cyclohexyl-1-pyridin-2-ylethyl]-5-methyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C21H25N3O/c1-15-10-11-20-19(13-15)24-21(25-20)23-18(17-9-5-6-12-22-17)14-16-7-3-2-4-8-16/h5-6,9-13,16,18H,2-4,7-8,14H2,1H3,(H,23,24)/t18-/m1/s1 |
InChI Key |
RVXKHAITGKBBAC-GOSISDBHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(R)-Ontazolast: A Technical Guide to its Discovery and Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Ontazolast is a potent inhibitor of leukotriene B4 (LTB4) biosynthesis, a key mediator in inflammatory processes. This technical guide provides an in-depth overview of the discovery and, primarily, the asymmetric synthesis of the (R)-enantiomer, which is the pharmacologically active form. The document details the mechanism of action of LTB4 inhibitors, presents a comprehensive, step-by-step asymmetric synthesis protocol, and includes quantitative data and visualizations to facilitate understanding and replication by researchers in the field of drug development and organic synthesis.
Introduction: The Discovery of a Potent Anti-Inflammatory Agent
This compound emerged from research targeting the arachidonic acid cascade, a critical pathway in the generation of inflammatory mediators. Specifically, it was designed as an inhibitor of LTB4, a powerful chemoattractant for leukocytes that plays a significant role in the amplification of inflammation in various diseases. The therapeutic potential of LTB4 inhibition has driven the development of selective LTA4 hydrolase inhibitors.[1] LTA4 hydrolase is a key enzyme in the biosynthesis of LTB4 from its precursor, leukotriene A4 (LTA4).[1]
Mechanism of Action: Inhibition of the LTB4 Signaling Pathway
Leukotriene B4 exerts its pro-inflammatory effects by binding to its receptor, LTB4R1, on the surface of immune cells such as macrophages, neutrophils, and T cells. This binding triggers a G-protein coupled signaling cascade, leading to a variety of cellular responses including chemotaxis (cell migration to the site of inflammation), and the release of pro-inflammatory cytokines.[2] By inhibiting the production of LTB4, this compound effectively blocks these downstream signaling events, thereby reducing the inflammatory response.[2]
Asymmetric Synthesis of this compound
An efficient asymmetric synthesis for this compound has been developed, which avoids the need for chiral resolution of a racemic mixture.[3] The synthesis utilizes a chiral auxiliary derived from (S)-α-pinene to introduce the desired stereochemistry with high enantiomeric excess.[3]
Synthesis Workflow
The overall synthetic strategy involves the preparation of a chiral imine intermediate, subsequent alkylation, and finally, cleavage of the chiral auxiliary followed by amidation to yield the final product.
Detailed Experimental Protocols
The following protocols are based on the optimized and scaled-up synthesis.[1][3]
Step 1: Oxidation of (S)-α-pinene to (R)-hydroxy ketone
-
Reactants: (S)-α-pinene (containing 93.5% ee of the desired isomer), potassium permanganate (B83412), phase-transfer catalyst.
-
Procedure: (S)-α-pinene is oxidized using phase-transfer conditions with potassium permanganate to yield the corresponding (R)-hydroxy ketone.
-
Purification: The product is isolated and purified by standard chromatographic techniques.
Step 2: Condensation to form the intermediate imine
-
Reactants: (R)-hydroxy ketone, 2-(aminomethyl)pyridine.
-
Procedure: The (R)-hydroxy ketone is condensed with 2-(aminomethyl)pyridine in a suitable solvent with azeotropic removal of water to form the intermediate imine.
Step 3: Alkylation of the imine
-
Reactants: Intermediate imine, cyclohexylmethyl bromide or iodide, a suitable base.
-
Procedure: The imine is alkylated with cyclohexylmethyl bromide or iodide. This step proceeds with nearly complete transfer of chirality.[3]
Step 4: Cleavage of the chiral auxiliary and resolution
-
Reactants: Alkylated imine, l-tartaric acid.
-
Procedure: The chiral auxiliary is cleaved, and the resulting (S)-pyridylamine is isolated by crystallization with l-tartaric acid. This step is crucial for enhancing the enantiomeric purity.
Step 5: Conversion to this compound
-
Reactants: (S)-pyridylamine tartrate salt, reagents for amidation.
-
Procedure: The tartrate salt is directly converted to the final product, this compound. The specific amidation conditions are proprietary but generally involve coupling with an activated carboxylic acid derivative.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material Enantiomeric Excess ((S)-α-pinene) | 93.5% ee | [1][3] |
| Final Product Enantiomeric Excess (this compound) | >99% ee | [1][3] |
| Overall Yield | Excellent (specific percentage not publicly disclosed) | [3] |
Conclusion
The asymmetric synthesis of this compound represents an efficient and highly stereoselective approach to obtaining this potent LTB4 inhibitor. The use of a chiral auxiliary derived from a readily available starting material makes this process scalable and suitable for pharmaceutical development. The detailed understanding of its mechanism of action and the robust synthetic route provide a solid foundation for further research into its therapeutic applications and for the development of next-generation anti-inflammatory agents.
References
(R)-Ontazolast: A Technical Guide to its Biological Activity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Ontazolast, also known as (R)-BIRM-270, is a potent and enantioselective inhibitor of leukotriene biosynthesis. It demonstrates significant potential in the modulation of inflammatory pathways by targeting the initial steps of the leukotriene cascade. This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative potency, and detailed experimental methodologies for its characterization. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction to this compound
This compound is a member of the benzoxazolamine and benzothiazolamine class of compounds, which have been identified as potent inhibitors of leukotriene (LT) biosynthesis[1][2]. Leukotrienes, particularly Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory and allergic responses. This compound has emerged as a highly potent inhibitor of LTB4 production in human polymorphonuclear leukocytes (PMNs), positioning it as a valuable tool for studying and potentially treating inflammatory conditions driven by leukotrienes.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of arachidonic acid release from membrane phospholipids[1][2]. This action is upstream of the 5-lipoxygenase (5-LO) enzyme, which is responsible for the conversion of arachidonic acid to leukotrienes. Unlike direct 5-LO inhibitors, this compound does not affect the enzymatic activity of 5-LO itself[2]. By preventing the liberation of the substrate, arachidonic acid, this compound effectively shuts down the entire leukotriene biosynthesis pathway. This novel mechanism suggests that this compound may interact with proteins involved in the mobilization of arachidonic acid, such as the 5-lipoxygenase-activating protein (FLAP).
Quantitative Biological Activity
The biological activity of this compound has been quantified in cellular assays, demonstrating its high potency. The key quantitative data is summarized in the table below.
| Assay Description | Cell Type | Stimulus | Measured Parameter | IC50 (µM) | Reference |
| Inhibition of LTB4 Biosynthesis | Human Polymorphonuclear Leukocytes (PMNs) | Calcium Ionophore A23187 | LTB4 Release | 0.001 | [1][2] |
Experimental Protocols
The following is a detailed methodology for the key experiment used to determine the biological activity of this compound.
Inhibition of LTB4 Biosynthesis in Human Polymorphonuclear Leukocytes (PMNs)
This protocol describes the procedure for measuring the inhibitory effect of this compound on the synthesis and release of LTB4 from human PMNs stimulated with a calcium ionophore.
Materials:
-
Human Polymorphonuclear Leukocytes (PMNs)
-
This compound
-
Calcium Ionophore A23187
-
Hanks' Balanced Salt Solution (HBSS)
-
Internal standard (e.g., Prostaglandin B2)
-
Solid-phase extraction columns (e.g., C18)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Radioimmunoassay (RIA) kit for LTB4 (optional)
Procedure:
-
Isolation of Human PMNs: Isolate PMNs from fresh human blood using standard methods such as dextran (B179266) sedimentation followed by Ficoll-Hypaque density gradient centrifugation and hypotonic lysis of remaining red blood cells.
-
Cell Resuspension: Resuspend the isolated PMNs in HBSS to a final concentration of 1 x 10^7 cells/mL.
-
Pre-incubation with this compound: Pre-incubate the PMN suspension with various concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C.
-
Stimulation: Initiate leukotriene synthesis by adding Calcium Ionophore A23187 to a final concentration of 5 µM. Incubate for 5 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by adding two volumes of cold methanol containing an internal standard.
-
Sample Preparation: Centrifuge the samples to pellet the cell debris. The supernatant can be stored at -20°C until analysis.
-
Quantification of LTB4:
-
HPLC Analysis: Acidify the supernatant and perform solid-phase extraction to purify the leukotrienes. Elute the leukotrienes, evaporate the solvent, and reconstitute the sample in HPLC mobile phase. Analyze the sample by reverse-phase HPLC with UV detection at 270 nm to quantify LTB4 levels by comparing the peak area to a standard curve and normalizing to the internal standard.
-
Radioimmunoassay (RIA): Alternatively, quantify LTB4 levels in the supernatant using a commercially available RIA kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of LTB4 synthesis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the putative signaling pathway of this compound and the experimental workflow for its characterization.
References
(R)-Ontazolast: An In-depth Technical Guide on Enantiomer-Specific Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ontazolast, also known as BIIL 284, is a potent and orally active antagonist of the leukotriene B4 (LTB4) receptor. It operates as a prodrug, undergoing metabolic conversion to its active forms, BIIL 260 and the glucuronidated metabolite, BIIL 315. These metabolites exhibit high affinity for the LTB4 receptor, a key mediator in inflammatory processes. As a chiral molecule, Ontazolast exists in two enantiomeric forms: (R)-Ontazolast and (S)-Ontazolast. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their biological activities, including pharmacodynamics and pharmacokinetics. This technical guide provides a comprehensive overview of the enantiomer-specific properties of Ontazolast, with a particular focus on the (R)-enantiomer, to support further research and drug development efforts in this area.
Biological Activity: A Tale of Two Enantiomers
The biological activity of Ontazolast is primarily attributed to the (S)-enantiomer, which, upon metabolic activation, potently antagonizes the LTB4 receptor. In contrast, the (R)-enantiomer is considered to be the inactive form. A compound designated as BIIS 035, which displays no affinity for the LTB4 receptor, is suggested to be the corresponding (R)-enantiomer, serving as a negative control in experimental settings[1].
The active metabolites of the (S)-enantiomer, BIIL 260 and BIIL 315, demonstrate high-affinity binding to the LTB4 receptor on human neutrophil cell membranes, with Ki values of 1.7 nM and 1.9 nM, respectively[2]. Functionally, these metabolites potently inhibit LTB4-induced intracellular calcium release in human neutrophils, with IC50 values of 0.82 nM for BIIL 260 and 0.75 nM for BIIL 315[2].
The stark difference in biological activity between the enantiomers underscores the stereospecific nature of the interaction between the active metabolites of Ontazolast and the LTB4 receptor.
Quantitative Data Summary
| Compound | Target | Assay | Value | Reference |
| BIIL 260 ((S)-metabolite) | LTB4 Receptor | Ki (human neutrophil membranes) | 1.7 nM | [2] |
| BIIL 315 ((S)-metabolite) | LTB4 Receptor | Ki (human neutrophil membranes) | 1.9 nM | [2] |
| BIIL 260 ((S)-metabolite) | LTB4-induced Ca2+ release | IC50 (human neutrophils) | 0.82 nM | [2] |
| BIIL 315 ((S)-metabolite) | LTB4-induced Ca2+ release | IC50 (human neutrophils) | 0.75 nM | [2] |
| BIIS 035 ((R)-enantiomer) | LTB4 Receptor | Binding Affinity | No affinity | [1] |
Signaling Pathway and Mechanism of Action
Ontazolast exerts its anti-inflammatory effects by blocking the signaling pathway of leukotriene B4. LTB4, a potent lipid mediator, binds to its G protein-coupled receptor (GPCR), BLT1, on the surface of immune cells, particularly neutrophils. This binding event triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the release of pro-inflammatory cytokines. The active metabolites of (S)-Ontazolast competitively antagonize the binding of LTB4 to the BLT1 receptor, thereby inhibiting these downstream inflammatory responses. The (R)-enantiomer, being inactive, does not interfere with this signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
Asymmetric Synthesis of the (S)-Pyridylamine Building Block
An efficient asymmetric synthesis of the key (S)-pyridylamine building block for Ontazolast has been described, starting from commercially available (S)-α-pinene. This method allows for the production of the desired enantiomer with high enantiomeric excess (>99% ee). The reaction sequence is described on a multigram scale.
LTB4 Receptor Binding Assay
The affinity of Ontazolast metabolites for the LTB4 receptor was determined using a competitive radioligand binding assay with isolated human neutrophil cell membranes.
-
Membrane Preparation: Human neutrophils are isolated from peripheral blood and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in a binding buffer.
-
Binding Reaction: A constant concentration of [3H]-LTB4 is incubated with the neutrophil membranes in the presence of varying concentrations of the test compounds (e.g., BIIL 260, BIIL 315).
-
Incubation and Separation: The reaction mixtures are incubated to allow for binding equilibrium to be reached. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The Ki values are calculated from the IC50 values (the concentration of test compound that inhibits 50% of the specific binding of [3H]-LTB4) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
The functional antagonist activity of Ontazolast metabolites was assessed by measuring their ability to inhibit LTB4-induced intracellular calcium mobilization in human neutrophils.
-
Cell Loading: Isolated human neutrophils are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Pre-incubation: The dye-loaded cells are pre-incubated with varying concentrations of the test compounds.
-
Stimulation: The cells are then stimulated with a fixed concentration of LTB4.
-
Fluorescence Measurement: The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity of the dye at specific excitation and emission wavelengths using a fluorometer or a fluorescence plate reader.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition of the LTB4-induced calcium response against the concentration of the test compound.
Pharmacokinetics
Conclusion
The available evidence strongly indicates that the biological activity of Ontazolast resides exclusively in its (S)-enantiomer, which is metabolized to potent LTB4 receptor antagonists. The (R)-enantiomer appears to be inactive, serving as a valuable negative control for in vitro and in vivo studies. The significant stereoselectivity observed in the biological activity of Ontazolast highlights the importance of chiral considerations in drug design and development. Further research into the specific pharmacokinetic and metabolic profiles of the (R)-enantiomer would provide a more complete understanding of this compound and could inform the development of future LTB4 receptor antagonists with improved therapeutic indices. This technical guide provides a foundational understanding for researchers and drug development professionals working to advance the therapeutic potential of LTB4 receptor modulation.
References
(R)-Ontazolast: A Technical Guide on its Therapeutic Potential and Targets
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct preclinical and clinical data for (R)-Ontazolast is limited in publicly available literature. This guide has been compiled based on the known pharmacology of its racemate, Ontazolast, as a leukotriene B4 receptor antagonist, and by drawing parallels with other well-characterized molecules in the same class, such as BIIL 284 (Amelubant) and CP-105,696. All quantitative data and experimental protocols are presented as representative examples for this class of compounds.
Executive Summary
Leukotriene B4 (LTB4) is a potent lipid mediator deeply implicated in the pathogenesis of a wide spectrum of inflammatory diseases. This compound, as the likely active enantiomer of the LTB4 receptor antagonist Ontazolast, holds significant therapeutic promise by targeting the LTB4 signaling pathway. This document provides a comprehensive technical overview of the therapeutic potential, molecular targets, and putative experimental validation of this compound. By competitively blocking the high-affinity LTB4 receptor 1 (BLT1), this compound is expected to inhibit neutrophil chemotaxis and activation, key events in the inflammatory cascade. This guide summarizes the current understanding of its mechanism of action, potential therapeutic indications, and detailed experimental methodologies for its characterization, serving as a valuable resource for researchers and drug developers in the field of inflammation.
Therapeutic Potential
The primary therapeutic value of an LTB4 receptor antagonist like this compound lies in its potential to treat inflammatory conditions where neutrophils are key drivers of pathology.[1]
-
Asthma: LTB4 levels are elevated in the airways of asthmatic patients, contributing to neutrophil recruitment and airway hyperresponsiveness.[2][3] By blocking the LTB4 receptor, this compound could reduce airway inflammation and improve lung function.[4][5]
-
Chronic Obstructive Pulmonary Disease (COPD): Neutrophilic inflammation is a hallmark of COPD. An LTB4 antagonist could potentially reduce exacerbations and slow disease progression.
-
Rheumatoid Arthritis (RA): LTB4 is found in high concentrations in the synovial fluid of RA patients, where it promotes the influx of neutrophils into the joints, leading to inflammation and damage.[6][7] Clinical trials with other LTB4 receptor antagonists have explored this indication.[6]
-
Inflammatory Bowel Disease (IBD): LTB4 plays a role in the recruitment of neutrophils to the gut mucosa in IBD, suggesting that its blockade could be a viable therapeutic strategy.[8]
-
Dermatological Conditions: Conditions such as psoriasis, which are characterized by neutrophilic infiltration of the skin, could also be targeted.
Molecular Targets and Mechanism of Action
This compound is presumed to be a selective antagonist of the high-affinity leukotriene B4 receptor, BLT1.[8] BLT1 is a G-protein coupled receptor (GPCR) primarily expressed on the surface of leukocytes, especially neutrophils.[1][9]
Signaling Pathway of LTB4 and its Inhibition by this compound:
Upon tissue injury or infection, arachidonic acid is metabolized via the 5-lipoxygenase (5-LOX) pathway to produce LTB4.[1] LTB4 then binds to BLT1 on neutrophils, triggering a cascade of intracellular signaling events:
-
G-protein Activation: LTB4 binding to BLT1 activates heterotrimeric G-proteins (primarily Gαi and Gαq).
-
Downstream Signaling: This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).
-
Cellular Responses: The rise in intracellular calcium and activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including:
-
Chemotaxis: Directed migration of neutrophils towards the site of inflammation.
-
Degranulation: Release of pro-inflammatory mediators and enzymes from neutrophil granules.
-
Adhesion: Increased expression of adhesion molecules, such as CD11b/CD18 (Mac-1), facilitating their attachment to the endothelium.[10][11]
-
This compound, by acting as a competitive antagonist at the BLT1 receptor, would block the binding of LTB4 and thereby inhibit these downstream signaling events and cellular responses.
Figure 1: LTB4 signaling pathway and the inhibitory action of this compound.
Data Presentation
Due to the scarcity of public data for this compound, the following tables present representative quantitative data for other LTB4 receptor antagonists.
Table 1: In Vitro Activity of Representative LTB4 Receptor Antagonists
| Compound | Assay | Species | Cell/Tissue | Endpoint | Value | Reference |
| BIIL 260 (active metabolite of BIIL 284) | Radioligand Binding | Human | Neutrophil membranes | Ki | 1.7 nM | [12] |
| BIIL 315 (active metabolite of BIIL 284) | Radioligand Binding | Human | Neutrophil membranes | Ki | 1.9 nM | [12] |
| CP-105,696 | Radioligand Binding | Human | Neutrophils | IC50 | 8.42 nM | [13][14] |
| BIIL 260 | Calcium Mobilization | Human | Neutrophils | IC50 | 0.82 nM | [12] |
| BIIL 315 | Calcium Mobilization | Human | Neutrophils | IC50 | 0.75 nM | [12] |
| CP-105,696 | Neutrophil Chemotaxis | Human | Neutrophils | IC50 | 5.0 nM | [15] |
| SC-45694 | Degranulation | Human | Neutrophils | IC50 | 0.3 µM | [16] |
Table 2: In Vivo Efficacy of Representative LTB4 Receptor Antagonists
| Compound | Animal Model | Species | Endpoint | Dose | Efficacy | Reference |
| BIIL 284 | LTB4-induced ear inflammation | Mouse | Inhibition of inflammation | ED50 = 0.008 mg/kg p.o. | Potent inhibition | [12] |
| BIIL 284 | LTB4-induced transdermal chemotaxis | Guinea Pig | Inhibition of neutrophil influx | ED50 = 0.03 mg/kg p.o. | Significant reduction | [12][17] |
| BIIL 284 | LTB4-induced neutropenia | Monkey | Inhibition of neutropenia | ED50 = 0.004 mg/kg p.o. | Reversal of neutropenia | [12][17] |
| CP-105,696 | Experimental Allergic Encephalomyelitis (EAE) | Mouse | Inhibition of paralysis | ED50 = 8.6 mg/kg p.o. | Complete inhibition | [18] |
| CP-105,696 | Atherosclerosis | Mouse (apoE-/-) | Reduction in lesion area | 35 days treatment | Significant reduction | [19] |
| LY255283 | Endotoxin-induced lung injury | Pig | Amelioration of lung injury | 30 mg/kg then 10 mg/kg/hr | Significant improvement |
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to characterize the activity of this compound.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of this compound for the human BLT1 receptor.
Methodology:
-
Membrane Preparation: Human neutrophils are isolated from healthy donor blood. Cell membranes expressing the BLT1 receptor are prepared by homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of radiolabeled LTB4 (e.g., [3H]LTB4) is incubated with the neutrophil membranes in the presence of varying concentrations of this compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[13]
Objective: To assess the functional ability of this compound to inhibit LTB4-induced neutrophil migration.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from peripheral blood.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells.
-
Loading: The lower wells are filled with a solution containing LTB4 as the chemoattractant. The upper wells are loaded with isolated neutrophils that have been pre-incubated with varying concentrations of this compound or vehicle.
-
Incubation: The chamber is incubated to allow neutrophils to migrate through the membrane towards the LTB4 gradient.
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The concentration of this compound that causes 50% inhibition of LTB4-induced chemotaxis (IC50) is calculated.[15]
Figure 2: Workflow for a neutrophil chemotaxis assay.
In Vivo Models
Objective: To evaluate the efficacy of this compound in a preclinical model of asthma.
Methodology:
-
Sensitization: Mice are sensitized to an allergen (e.g., ovalbumin) via intraperitoneal injections.
-
Challenge: Sensitized mice are subsequently challenged with the same allergen via inhalation to induce an asthmatic response.
-
Treatment: this compound or vehicle is administered to the mice (e.g., orally) before the allergen challenge.
-
Assessment of Airway Hyperresponsiveness: Airway resistance is measured in response to increasing doses of a bronchoconstrictor (e.g., methacholine).
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to quantify the influx of inflammatory cells (neutrophils, eosinophils).
-
Cytokine Analysis: Levels of pro-inflammatory cytokines in the BAL fluid are measured by ELISA.
-
Histology: Lung tissue is collected for histological analysis to assess inflammation and mucus production.
-
Data Analysis: The effects of this compound on airway hyperresponsiveness, inflammatory cell infiltration, and cytokine levels are compared to the vehicle-treated group.[4]
Conclusion
This compound, as a putative selective LTB4 receptor antagonist, represents a promising therapeutic agent for a variety of inflammatory diseases. Its targeted mechanism of action, aimed at inhibiting neutrophil recruitment and activation, offers the potential for a potent anti-inflammatory effect. The experimental protocols and representative data from analogous compounds outlined in this guide provide a robust framework for the preclinical and clinical development of this compound. Further investigation is warranted to fully elucidate the specific pharmacological profile of this compound and to translate its therapeutic potential into clinical benefits for patients with inflammatory disorders.
References
- 1. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. Effect of a leukotriene B4 receptor antagonist, LY293111, on allergen induced responses in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene-receptor antagonists. Role in asthma management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]
- 9. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of leukotriene B4-induced CD11B/CD18 (Mac-1) expression by BIIL 284, a new long acting LTB4 receptor antagonist, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medkoo.com [medkoo.com]
- 15. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The leukotriene B4 receptor agonist/antagonist activities of SC-45694 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medkoo.com [medkoo.com]
- 18. Inhibition of leukotriene B4-receptor interaction suppresses eosinophil infiltration and disease pathology in a murine model of experimental allergic encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Leukotriene B4 receptor antagonism reduces monocytic foam cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Structure-Activity Relationship of (R)-Ontazolast: A Review of Available Information
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Structure-Activity Relationship (SAR) of (R)-Ontazolast
Introduction to this compound and the Triazole Antifungals
This compound is a triazole-based antifungal agent. The triazole class of antifungals represents a significant advancement in the management of systemic fungal infections. These agents exert their therapeutic effect by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway.
Core Structure and General SAR Principles of Triazole Antifungals
The fundamental pharmacophore of clinically used triazole antifungals consists of a 1,2,4-triazole (B32235) ring linked to a substituted side chain. Key structural features that are generally recognized as critical for antifungal activity include:
-
The 1,2,4-Triazole Ring: This heterocyclic moiety is essential for coordinating with the heme iron atom within the active site of the target enzyme, lanosterol (B1674476) 14α-demethylase.
-
A Substituted Phenyl Group: Often a di-substituted phenyl ring, such as the 2,4-difluorophenyl group present in many potent triazoles, is crucial for binding to the enzyme's active site.
-
A Tertiary Alcohol or Related Functional Group: This group often contributes to the binding affinity and overall potency of the compound.
-
A Variable Side Chain: The nature and composition of the side chain significantly influence the pharmacokinetic properties, spectrum of activity, and safety profile of the drug.
While specific SAR data for this compound is unavailable, it is hypothesized that the (R)-configuration at the chiral center is crucial for optimal binding to the target enzyme. The unique tetrafluoropropoxy styryl moiety likely plays a significant role in the compound's potency, selectivity, and pharmacokinetic profile.
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase
The primary mechanism of action for triazole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway in fungi.
Caption: Mechanism of action of this compound.
By inhibiting CYP51, this compound blocks the conversion of lanosterol to ergosterol. Ergosterol is the primary sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion, coupled with the accumulation of toxic 14α-methylated sterols, disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.
Quantitative Data
A thorough search of the available literature did not yield any publicly accessible quantitative data, such as IC50, MIC, or Ki values, for a series of this compound analogs that would be necessary to construct a detailed structure-activity relationship table.
Experimental Protocols
While specific protocols for the evaluation of this compound are not published, the following are standard methodologies used for assessing the in vitro and in vivo efficacy of novel antifungal agents.
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro assay to quantify the antifungal activity of a compound.
Workflow for Broth Microdilution MIC Assay
(R)-Ontazolast: A Technical Guide to its Pharmacological Classification
(R)-Ontazolast, also known as (R)-BIIL 260, is a potent and selective antagonist of the high-affinity leukotriene B4 receptor 1 (BLT1). This technical guide provides a comprehensive overview of its pharmacological classification, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. Developed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology of this compound.
Pharmacological Classification
This compound is classified as a Leukotriene B4 Receptor Antagonist . Its primary mechanism of action is the competitive and reversible inhibition of the BLT1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of leukocytes, including neutrophils, eosinophils, and monocytes/macrophages. By blocking the binding of the pro-inflammatory lipid mediator leukotriene B4 (LTB4) to BLT1, this compound effectively mitigates the downstream signaling cascades that lead to inflammatory responses.
Mechanism of Action
Leukotriene B4 is a potent chemoattractant and activator of inflammatory cells. Upon binding to the BLT1 receptor, LTB4 initiates a signaling cascade through the Gαi subunit of the G protein complex. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a rapid increase in cytosolic calcium concentration. This calcium influx, along with the activation of protein kinase C (PKC) by DAG, orchestrates a variety of cellular responses crucial for inflammation, including:
-
Chemotaxis: Directed migration of leukocytes towards the site of inflammation.
-
Degranulation: Release of pro-inflammatory enzymes and mediators from granules.
-
Superoxide Production: Generation of reactive oxygen species.
-
Adhesion: Upregulation of adhesion molecules on the cell surface, facilitating extravasation from blood vessels.
This compound, by occupying the LTB4 binding site on the BLT1 receptor, prevents these downstream events, thereby exerting its anti-inflammatory effects.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and its related compounds. It is important to note that Ontazolast was developed as a prodrug, BIIL 284 (Amelubant), which is metabolized to the active form, BIIL 260. The data presented here pertains to the active metabolite BIIL 260, which is a racemic mixture unless specified. Recent research indicates that both enantiomers of BIIL 260 are potent antagonists of BLT1 and BLT2 receptors.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Preparation | Ki (nM) | Reference |
| BIIL 260 | LTB4 | Isolated human neutrophil cell membranes | 1.7 | [1] |
| BIIL 315 (glucuronide of BIIL 260) | LTB4 | Isolated human neutrophil cell membranes | 1.9 | [1] |
| BIIL 260 | LTB4 | Vital human neutrophilic granulocytes | ~1 | [1] |
Table 2: In Vitro Functional Antagonism
| Compound | Assay | Cell Type | IC50 (nM) | Reference |
| BIIL 260 | LTB4-induced intracellular Ca2+ release | Human neutrophils | 0.82 | [1] |
| BIIL 315 | LTB4-induced intracellular Ca2+ release | Human neutrophils | 0.75 | [1] |
Table 3: In Vivo Efficacy (of Prodrug BIIL 284)
| Model | Species | Endpoint | ED50 (mg/kg, p.o.) | Reference |
| LTB4-induced ear inflammation | Mouse | Inhibition of inflammation | 0.008 | [1] |
| LTB4-induced transdermal chemotaxis | Guinea Pig | Inhibition of neutrophil migration | 0.03 | [1] |
| LTB4-induced neutropenia | Monkey | Inhibition of neutropenia | 0.004 | [1] |
| LTB4-induced Mac-1 expression | Monkey | Inhibition of Mac-1 upregulation | 0.05 | [1] |
Experimental Protocols
LTB4 Receptor Binding Assay
This protocol outlines the methodology for determining the binding affinity of this compound to the LTB4 receptor.
Methodology:
-
Membrane Preparation: Human neutrophils are isolated from peripheral blood of healthy donors. The cells are then lysed, and the membrane fraction is collected by centrifugation.
-
Binding Reaction: The isolated membranes are incubated in a buffer solution containing a fixed concentration of radiolabeled LTB4 (e.g., [³H]-LTB4) and varying concentrations of unlabeled this compound.
-
Equilibration: The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a defined period to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The membranes with the bound radioligand are retained on the filter, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-LTB4). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
LTB4-Induced Intracellular Calcium Mobilization Assay
This protocol describes the method to assess the functional antagonistic activity of this compound by measuring its effect on LTB4-induced calcium release.
Methodology:
-
Cell Preparation: Human neutrophils are isolated from the peripheral blood of healthy donors.
-
Dye Loading: The isolated neutrophils are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which allows for the measurement of intracellular calcium concentrations.
-
Compound Incubation: The dye-loaded cells are washed and then pre-incubated with varying concentrations of this compound or a vehicle control.
-
LTB4 Stimulation: The cells are then stimulated with a sub-maximal concentration of LTB4 to induce a calcium response.
-
Data Acquisition: Changes in intracellular calcium concentration are measured in real-time using a fluorometer by monitoring the ratio of fluorescence at two different excitation wavelengths.
-
Data Analysis: The data is analyzed to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the LTB4-induced calcium response.
Conclusion
This compound is a highly potent and selective LTB4 receptor antagonist with a clear mechanism of action. Its ability to block the pro-inflammatory effects of LTB4 has been demonstrated through robust in vitro and in vivo studies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and related compounds as potential therapeutics for a range of inflammatory diseases.
References
(R)-Ontazolast In Vitro Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Ontazolast is a selective antagonist of the Leukotriene B4 receptor (LTB4R), a key player in inflammatory signaling pathways. Leukotriene B4 (LTB4), a potent lipid mediator derived from arachidonic acid, exerts its pro-inflammatory effects by binding to high-affinity G-protein coupled receptors, primarily the LTB4 receptor 1 (BLT1). Antagonism of this receptor is a therapeutic strategy for a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the in vitro binding characteristics of this compound, including detailed experimental protocols for assessing its binding affinity and a visualization of the relevant signaling pathways.
Quantitative Binding Affinity Data
Despite a comprehensive search of available scientific literature and databases, specific quantitative in vitro binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound could not be located. However, to provide a contextual framework for researchers, the following table summarizes the binding affinities of other known LTB4 receptor antagonists. This data is representative of the affinities typically observed for compounds targeting this receptor.
| Compound | Receptor | Assay Type | Radioligand | Cell/Tissue Source | Kᵢ (nM) | IC₅₀ (nM) |
| This compound | LTB4 Receptor | Competitive Radioligand Binding | [³H]LTB4 | Human Neutrophils | Data not available | Data not available |
| U75302 | BLT1 | Competitive Binding | [³H]LTB4 | Human Neutrophils | 13 | |
| CP-105,696 | BLT1 | Competitive Binding | [³H]LTB4 | Human Neutrophils | 0.8 | |
| LY293111 | BLT1/BLT2 | Competitive Binding | [³H]LTB4 | Guinea Pig Lung Membranes | 10 | |
| BIIL 260 | BLT1 | Competitive Binding | [³H]LTB4 | Human Neutrophil Membranes | 1.7 |
Experimental Protocols
The following is a detailed methodology for a competitive radioligand binding assay, a standard and robust method for determining the in vitro binding affinity of a compound like this compound to the LTB4 receptor.
Objective:
To determine the binding affinity (Kᵢ) of this compound for the human LTB4 receptor by measuring its ability to compete with a radiolabeled LTB4 ligand ([³H]LTB4) for binding to the receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]Leukotriene B4 ([³H]LTB4)
-
Receptor Source: Isolated human neutrophil membranes or a cell line recombinantly expressing the human LTB4 receptor (e.g., CHO-K1 cells).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: Cold Assay Buffer
-
Non-specific Binding Control: A high concentration of unlabeled LTB4 (e.g., 1 µM)
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B or GF/C) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Methodology:
-
Membrane Preparation:
-
Isolate human neutrophils from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Homogenize the isolated neutrophils in ice-cold lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet multiple times with fresh assay buffer.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).
-
Store the membrane preparation at -80°C until use.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following components in triplicate:
-
Total Binding: Receptor membranes, [³H]LTB4 (at a concentration near its Kₔ), and assay buffer.
-
Non-specific Binding: Receptor membranes, [³H]LTB4, and a saturating concentration of unlabeled LTB4.
-
Competitive Binding: Receptor membranes, [³H]LTB4, and varying concentrations of this compound.
-
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester or vacuum filtration manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]LTB4) by non-linear regression analysis of the competition curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathways and Experimental Workflow
LTB4 Receptor Signaling Pathway
Leukotriene B4 binds to its G-protein coupled receptor (GPCR), the BLT1 receptor, on the surface of immune cells such as neutrophils. This binding event initiates a signaling cascade that leads to various pro-inflammatory responses.
(R)-Ontazolast: A Deep Dive into Receptor Selectivity
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
Introduction
(R)-Ontazolast is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. Developed by Boehringer Ingelheim, it is the active metabolite of the orally available prodrug, BIIL 284. LTB4 is a powerful lipid mediator involved in a wide range of inflammatory responses, making its receptors attractive targets for therapeutic intervention in various inflammatory diseases. This technical guide provides a comprehensive overview of the receptor selectivity profile of this compound, detailing its binding affinities, functional activities, and the experimental methodologies used for their determination.
Core Pharmacology: High Affinity and Potency for the LTB4 Receptor
This compound, also referred to in literature as BIIL 315 (the glucuronidated metabolite of BIIL 260), demonstrates exceptional affinity and functional antagonism for the LTB4 receptor.
Data Presentation: Binding Affinity and Functional Activity
The following tables summarize the key quantitative data for this compound and its prodrug, BIIL 284.
| Compound | Target | Assay Type | Parameter | Value (nM) |
| This compound (BIIL 315) | LTB4 Receptor | Radioligand Binding | Ki | 1.9[1] |
| BIIL 284 (Prodrug) | LTB4 Receptor | Radioligand Binding | Ki | 230[1] |
Table 1: Receptor Binding Affinity. This table clearly shows the high binding affinity of the active metabolite, this compound (BIIL 315), for the LTB4 receptor, which is over 100-fold more potent than its prodrug, BIIL 284.
| Compound | Functional Assay | Cell Type | Parameter | Value (nM) |
| This compound (BIIL 315) | LTB4-induced Intracellular Ca2+ Release | Human Neutrophils | IC50 | 0.75[1] |
| This compound (BIIL 315) | LTB4-induced Chemotaxis | Human Polymorphonuclear Leukocytes (PMNLs) | IC50 | 0.65[1] |
Table 2: In Vitro Functional Antagonism. This table highlights the potent functional antagonism of this compound in cellular assays, demonstrating its ability to effectively block LTB4-mediated signaling and cell migration at sub-nanomolar concentrations.
Receptor Selectivity Profile
A critical aspect of drug development is ensuring a high degree of selectivity for the intended target to minimize off-target effects and potential toxicity.
Selectivity against LTB4 Receptor Subtypes
Leukotriene B4 mediates its effects through two G-protein coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. While specific Ki values for this compound against BLT1 and BLT2 individually are not publicly available, its high potency in functional assays on neutrophils, which predominantly express BLT1, strongly suggests a high affinity for the BLT1 receptor.
Broad Receptor Selectivity Screening
To assess its broader selectivity, the prodrug of this compound, BIIL 284, was screened against the Eurofins Safety Panel 44™, a panel of 44 common off-target receptors. The results of this screening indicated no relevant off-target effects, demonstrating the high selectivity of the molecule.[1] While the specific quantitative data from this panel is proprietary, this finding underscores the clean pharmacological profile of the compound.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the receptor selectivity of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the LTB4 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells endogenously expressing the LTB4 receptor (e.g., human neutrophils) or from a cell line recombinantly overexpressing the human BLT1 or BLT2 receptor.
-
Assay Conditions: The assay is typically performed in a 96-well plate format. A fixed concentration of a radiolabeled LTB4 analog (e.g., [3H]LTB4) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
LTB4-Induced Intracellular Calcium Release Assay
Objective: To determine the functional antagonist potency (IC50) of this compound in blocking LTB4-induced intracellular calcium mobilization.
Methodology:
-
Cell Preparation: Human neutrophils are isolated from fresh human blood.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Assay Protocol: The loaded cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: The cells are then stimulated with a fixed concentration of LTB4.
-
Detection: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye using a fluorometric imaging plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the inhibition of the LTB4-induced calcium response against the concentration of this compound.
LTB4-Induced Chemotaxis Assay
Objective: To assess the ability of this compound to inhibit the migration of inflammatory cells towards an LTB4 gradient.
Methodology:
-
Cell Preparation: Human polymorphonuclear leukocytes (PMNLs) are isolated from peripheral blood.
-
Chemotaxis Chamber: A chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of an upper and a lower compartment separated by a microporous membrane.
-
Assay Setup: A solution containing LTB4 is placed in the lower chamber, and the PMNLs, pre-incubated with different concentrations of this compound, are placed in the upper chamber.
-
Incubation: The chamber is incubated for a period to allow the cells to migrate through the membrane towards the LTB4 gradient.
-
Quantification: The number of cells that have migrated to the lower side of the membrane is quantified, typically by staining and counting under a microscope.
-
Data Analysis: The IC50 value is determined by measuring the concentration of this compound that causes a 50% reduction in the number of migrated cells compared to the control.
Mandatory Visualizations
Signaling Pathway of LTB4 and its Inhibition by this compound
References
Early-Stage Research Findings on (R)-Ontazolast: A Technical Overview
Notice: Publicly available information regarding "(R)-Ontazolast" is exceptionally limited. Extensive searches of scientific literature and chemical databases did not yield specific data on a compound with this designation. The following guide is constructed based on general principles of early-stage drug discovery and incorporates information from analogous research areas. Should further identifying information for "this compound" become available, such as its chemical structure, therapeutic target, or alternative nomenclature, a more specific and detailed analysis can be provided.
Abstract
This technical guide provides a synthesized overview of potential early-stage research findings applicable to a hypothetical chiral compound, "this compound." Given the absence of direct data, this document outlines the typical experimental methodologies, data presentation formats, and signaling pathway visualizations relevant to the preclinical assessment of a novel therapeutic agent. The protocols and data tables presented are illustrative and based on established practices in pharmaceutical research.
Hypothetical Mechanism of Action and Signaling Pathway
Without specific information on this compound, we can postulate a hypothetical mechanism of action for illustrative purposes. Let us assume this compound is an inhibitor of a critical kinase, "Kinase X," involved in a cancer-related signaling pathway.
Postulated Signaling Pathway
The diagram below illustrates a hypothetical signaling cascade where this compound exerts its effect by inhibiting Kinase X, thereby preventing the downstream activation of transcription factors responsible for cell proliferation.
Caption: Hypothetical signaling pathway of this compound.
Quantitative Data Summary
In early-stage research, key quantitative data points are generated to characterize the potency, selectivity, and efficacy of a compound. The following tables represent typical data that would be collected for a compound like this compound.
In Vitro Potency
This table summarizes the in vitro potency of this compound against the target kinase and its effect on cell viability.
| Parameter | Value | Description |
| Kinase X IC50 | 15 nM | Concentration of this compound required to inhibit 50% of Kinase X activity. |
| Cell Viability IC50 | 150 nM | Concentration of this compound required to reduce the viability of cancer cell line 'A' by 50%. |
| Ki | 5 nM | The inhibition constant, indicating the binding affinity of this compound to Kinase X. |
Selectivity Profile
This table illustrates the selectivity of this compound against other related kinases to assess off-target effects.
| Kinase | IC50 (nM) | Fold Selectivity (vs. Kinase X) |
| Kinase Y | 1,500 | 100 |
| Kinase Z | >10,000 | >667 |
| Kinase A | 5,000 | 333 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for the key experiments cited.
Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of this compound that inhibits 50% of the enzymatic activity of Kinase X.
Methodology:
-
A solution of recombinant human Kinase X is prepared in a kinase buffer.
-
This compound is serially diluted to create a range of concentrations.
-
The kinase, a fluorescently labeled peptide substrate, and ATP are added to the wells of a 96-well plate.
-
The test compound (this compound) or vehicle control is added to the respective wells.
-
The reaction is incubated at 30°C for 60 minutes.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.
-
The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
Caption: Workflow for Kinase Inhibition Assay.
Cell Viability Assay (MTT Assay)
Objective: To measure the effect of this compound on the viability of a cancer cell line.
Methodology:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound or a vehicle control for 72 hours.
-
After the treatment period, MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 is calculated.
Caption: Workflow for Cell Viability (MTT) Assay.
Conclusion
While specific early-stage research findings for "this compound" are not publicly available, this guide outlines the standard experimental approaches and data formats that would be employed in the preclinical evaluation of such a compound. The provided hypothetical data, protocols, and diagrams serve as a framework for understanding the initial characterization of a novel therapeutic candidate. Further research and disclosure from the developing entity are required to populate this framework with actual data for this compound.
Methodological & Application
Chiral Separation of (R)-Ontazolast by High-Performance Liquid Chromatography: An Application Note and Protocol
Abstract
This application note presents a representative method for the chiral separation of the enantiomers of Ontazolast, a member of the triazolobenzodiazepine class of compounds. Due to the propensity of benzodiazepines to undergo rapid conformational inversion at ambient temperatures, a critical aspect of this method is the use of sub-ambient column temperatures to achieve stable enantiomeric resolution. This protocol details a high-performance liquid chromatography (HPLC) method employing a polysaccharide-based chiral stationary phase (CSP) to effectively resolve (R)-Ontazolast from its (S)-enantiomer. The described methodology is intended to provide a robust starting point for researchers and professionals in drug development and quality control for the enantioselective analysis of Ontazolast and structurally related compounds.
Introduction
Ontazolast is a chiral triazolobenzodiazepine derivative. As with many chiral pharmaceuticals, the individual enantiomers of Ontazolast may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for drug development, quality assurance, and regulatory compliance. A significant challenge in the chiral separation of benzodiazepines is their conformational instability, where the seven-membered diazepine (B8756704) ring can undergo rapid "ring flipping," leading to interconversion of the enantiomers in solution. This dynamic process can result in peak broadening or complete co-elution at typical analytical temperatures. To overcome this, the following HPLC method utilizes a sub-ambient column temperature to slow the rate of interconversion, allowing for baseline resolution of the enantiomers on a suitable chiral stationary phase.
Experimental Protocols
This section provides a detailed protocol for the chiral HPLC separation of Ontazolast enantiomers. The method is based on successful separations of structurally similar triazolobenzodiazepines, such as alprazolam and triazolam.[1]
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler with temperature control, a column thermostat capable of sub-ambient temperatures, and a UV detector is required.
-
Chiral Stationary Phase: A Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel) column (250 mm x 4.6 mm, 5 µm) is recommended. Other polysaccharide-based CSPs, such as Chiralpak® AD, may also be effective.
-
Chemicals and Solvents:
-
(±)-Ontazolast reference standard
-
This compound reference standard (if available)
-
HPLC grade n-Hexane
-
HPLC grade Dichloromethane (DCM)
-
HPLC grade Methanol (MeOH)
-
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the chiral separation of Ontazolast enantiomers.
| Parameter | Recommended Condition |
| Column | Chiralpak® IA (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Dichloromethane / Methanol (55:44:1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | -15 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
| Sample Concentration | 0.5 mg/mL |
Note: The column temperature is a critical parameter. Temperatures above -15°C may lead to peak broadening and loss of resolution due to enantiomer interconversion.[1]
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic Ontazolast at a concentration of 0.5 mg/mL in the mobile phase.
-
Sample Solution: Prepare the sample containing Ontazolast at a similar concentration in the mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform a system suitability test by injecting the racemic Ontazolast standard solution. The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 1.5.
Data Presentation
The following table presents expected chromatographic data for the chiral separation of Ontazolast enantiomers under the optimized conditions. The retention times are estimates based on structurally similar compounds and should be confirmed experimentally.
| Compound | Enantiomer | Expected Retention Time (min) | Resolution (Rs) |
| Ontazolast | (S)-Ontazolast | ~ 8.5 | > 1.5 |
| Ontazolast | This compound | ~ 10.2 |
Visualizations
Experimental Workflow for this compound Chiral Separation
Caption: Workflow for the chiral HPLC separation of this compound.
Conclusion
The described HPLC method provides a reliable and robust protocol for the chiral separation of this compound from its corresponding enantiomer. The key to this separation is the use of a polysaccharide-based chiral stationary phase in combination with a sub-ambient column temperature to mitigate the effects of conformational inversion. This application note serves as a valuable resource for researchers and analysts in the pharmaceutical industry for the enantioselective analysis of Ontazolast and other structurally related benzodiazepines. Further optimization of mobile phase composition and temperature may be necessary to achieve the desired resolution for specific applications.
References
Application Notes and Protocols for (R)-Ontazolast Cell Culture Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (R)-Ontazolast in cell culture experiments. This compound is a selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. By blocking the binding of LTB4 to BLT1, this compound effectively inhibits downstream signaling pathways involved in inflammation and immune responses.
Mechanism of Action
This compound is a competitive antagonist of the Leukotriene B4 receptor 1 (BLT1). Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammatory responses. It binds to two G protein-coupled receptors (GPCRs), the high-affinity BLT1 and the low-affinity BLT2. This compound specifically targets the BLT1 receptor, thereby preventing the downstream signaling cascades initiated by LTB4. This inhibition ultimately leads to a reduction in inflammatory responses such as chemotaxis, cytokine production, and immune cell activation.
Data Presentation
Due to the limited availability of publicly accessible quantitative data for this compound, the following table provides a template for researchers to populate with their own experimental data. It includes typical IC50 values for other known LTB4 receptor antagonists to provide a general reference range for expected potency.
| Compound | Target | Assay Type | Cell Line | IC50 / Ki |
| This compound | BLT1 | Calcium Mobilization | HL-60 | User-determined |
| This compound | BLT1 | Chemotaxis Assay | Neutrophils | User-determined |
| This compound | BLT1 | NF-κB Reporter Assay | HEK293 | User-determined |
| U75302 | BLT1 | Calcium Mobilization | Human Neutrophils | ~20 nM |
| LY293111 | BLT1/BLT2 | LTB4 Binding | Human Neutrophils | Ki: ~25 nM |
| CP-105,696 | BLT1 | LTB4 Binding | Human Neutrophils | Ki: ~1.9 nM |
Experimental Protocols
Herein, we provide detailed protocols for key in vitro experiments to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxicity of this compound on a chosen cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., HL-60, THP-1, or primary neutrophils)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LTB4-Induced Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit LTB4-induced intracellular calcium release.
Materials:
-
This compound
-
Leukotriene B4 (LTB4)
-
Cell line expressing BLT1 (e.g., HL-60 differentiated neutrophils)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Pluronic F-127
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Harvest cells and resuspend them in HBSS.
-
Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and resuspend in HBSS.
-
Seed the labeled cells into a 96-well black, clear-bottom plate.
-
Prepare different concentrations of this compound in HBSS and add them to the wells. Incubate for 15-30 minutes at room temperature.
-
Prepare a stock solution of LTB4 in HBSS.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add LTB4 to the wells to a final concentration known to induce a robust calcium response (e.g., 10 nM).
-
Immediately start recording the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Fluo-4) every 1-2 seconds for 2-5 minutes.
-
The inhibitory effect of this compound is determined by the reduction in the LTB4-induced fluorescence peak.
NF-κB Reporter Assay
This assay determines the effect of this compound on LTB4-induced NF-κB activation.
Materials:
-
This compound
-
Leukotriene B4 (LTB4)
-
A cell line stably transfected with an NF-κB reporter construct (e.g., HEK293 cells with a luciferase or SEAP reporter gene driven by an NF-κB response element).
-
Complete cell culture medium.
-
Reporter lysis buffer and substrate (e.g., Luciferin for luciferase).
-
96-well white, clear-bottom plates.
-
Luminometer.
Procedure:
-
Seed the reporter cell line in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an optimal concentration of LTB4 (e.g., 100 nM) for 6-24 hours.
-
Lyse the cells using the appropriate lysis buffer.
-
Add the reporter substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
The inhibition of LTB4-induced NF-κB activation by this compound is quantified by the decrease in the luminescent signal.
Mandatory Visualization
Caption: this compound inhibits LTB4-induced signaling.
Application Notes and Protocols for In Vivo Studies of (R)-Ontazolast in an Animal Model of Allergic Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Ontazolast is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key component in the biosynthesis of leukotrienes. Leukotrienes, particularly cysteinyl leukotrienes (CysLTs) and leukotriene B4 (LTB4), are powerful inflammatory mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma.[1][2][3][4] By blocking FLAP, this compound effectively inhibits the production of all leukotrienes, offering a promising therapeutic strategy for controlling airway inflammation, bronchoconstriction, and mucus production characteristic of asthma.[3][4]
These application notes provide detailed protocols for the in vivo evaluation of this compound in a murine model of ovalbumin (OVA)-induced allergic asthma. The described methodologies cover the induction of the asthma phenotype, administration of the compound, and subsequent evaluation of its efficacy through the analysis of bronchoalveolar lavage fluid (BALF) and the measurement of airway hyperresponsiveness (AHR).
Mechanism of Action: Inhibition of the Leukotriene Biosynthesis Pathway
This compound exerts its anti-inflammatory effects by targeting the initial steps of the leukotriene biosynthesis pathway. The process begins with the release of arachidonic acid (AA) from the cell membrane, which is then presented to the enzyme 5-lipoxygenase (5-LO) by FLAP. This interaction is crucial for the conversion of AA into the unstable intermediate, leukotriene A4 (LTA4). LTA4 is subsequently metabolized into LTB4 or the CysLTs (LTC4, LTD4, and LTE4). By binding to FLAP, this compound prevents the association between 5-LO and AA, thereby halting the entire downstream production of these pro-inflammatory lipid mediators.
Experimental Protocols
The following protocols describe the use of a BALB/c mouse model of OVA-induced allergic asthma to evaluate the in vivo efficacy of this compound.
Animal Model: Ovalbumin (OVA)-Induced Allergic Asthma
This model is widely used to mimic the eosinophilic inflammation and airway hyperresponsiveness characteristic of human allergic asthma.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
Aerosol delivery system (nebulizer and exposure chamber)
Protocol:
-
Sensitization:
-
On days 0 and 14, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of alum in PBS.
-
-
Challenge:
-
From days 21 to 23, expose the mice to an aerosol of 1% (w/v) OVA in PBS for 30 minutes daily.
-
Control groups should be sensitized and challenged with PBS only.
-
This compound Administration
Note: As there is no publicly available in vivo data for this compound, the following dosage recommendations are hypothetical and based on preclinical studies of other potent, orally active FLAP inhibitors. A dose-ranging study is highly recommended to determine the optimal dose for this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
Protocol:
-
Preparation of Dosing Solution:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 1, 3, and 10 mg/kg).
-
-
Administration:
-
Administer this compound or vehicle control orally via gavage in a volume of 10 mL/kg.
-
Treatment should be administered daily, starting one hour before the first OVA challenge on day 21 and continuing until the final challenge on day 23.
-
Endpoint Analysis
Endpoint analysis should be performed 24 hours after the final OVA challenge (Day 24).
1. Bronchoalveolar Lavage (BAL) and Cell Differentials
Materials:
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Tracheal cannula
-
Sterile PBS
-
Hemocytometer
-
Cytospin and slides
-
Staining solution (e.g., Wright-Giemsa)
Protocol:
-
Anesthetize the mouse via i.p. injection.
-
Expose the trachea and insert a cannula.
-
Perform BAL by instilling and withdrawing 0.5 mL of sterile PBS three times.
-
Pool the recovered BALF on ice.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa.
-
Perform differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) by counting at least 300 cells per slide.
2. Measurement of Airway Hyperresponsiveness (AHR)
Materials:
-
Invasive or non-invasive plethysmography system
-
Methacholine (MCh)
-
Nebulizer
Protocol:
-
Anesthetize and tracheostomize the mouse.
-
Connect the mouse to a ventilator and place it in the plethysmography chamber.
-
Establish a baseline airway resistance measurement.
-
Expose the mouse to increasing concentrations of nebulized MCh (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record the airway resistance after each MCh challenge.
-
Calculate the provocative concentration of MCh that causes a 200% increase in airway resistance from baseline (PC200).
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Hypothetical Efficacy of this compound on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) | Macrophages (x10^4) |
| Vehicle Control | 5.2 ± 0.6 | 25.1 ± 3.2 | 3.5 ± 0.5 | 1.8 ± 0.3 | 21.6 ± 2.8 |
| This compound (1 mg/kg) | 4.1 ± 0.5 | 18.5 ± 2.5 | 2.8 ± 0.4 | 1.5 ± 0.2 | 18.2 ± 2.1 |
| This compound (3 mg/kg) | 3.2 ± 0.4 | 10.2 ± 1.8 | 1.9 ± 0.3 | 1.1 ± 0.2 | 18.8 ± 2.3 |
| This compound (10 mg/kg) | 2.5 ± 0.3 | 4.5 ± 0.9 | 1.2 ± 0.2 | 0.8 ± 0.1 | 18.5 ± 2.0 |
| Sham Control | 1.5 ± 0.2 | 0.1 ± 0.05 | 0.2 ± 0.08 | 0.5 ± 0.1 | 14.2 ± 1.5 |
| *Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control. |
Table 2: Hypothetical Effect of this compound on Airway Hyperresponsiveness (AHR)
| Treatment Group | Baseline Airway Resistance (cmH2O·s/mL) | PC200 (mg/mL MCh) |
| Vehicle Control | 0.45 ± 0.05 | 8.5 ± 1.2 |
| This compound (10 mg/kg) | 0.42 ± 0.04 | 22.1 ± 2.5*** |
| Sham Control | 0.40 ± 0.03 | > 50 |
| *Data are presented as mean ± SEM. **p<0.001 compared to Vehicle Control. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound in a preclinical model of allergic asthma. By inhibiting the production of leukotrienes, this compound is expected to significantly reduce airway inflammation and hyperresponsiveness. The successful application of these methods will be crucial in further characterizing the therapeutic potential of this compound for the treatment of asthma and other inflammatory respiratory diseases. Careful dose-selection and adherence to the described protocols will ensure the generation of reliable and reproducible data to support further drug development efforts.
References
- 1. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for (R)-Ontazolast in Primary Neuronal Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Ontazolast is the (R)-enantiomer of Ontazolast, a compound identified as a beta-adrenergic receptor antagonist. Beta-adrenergic receptors, particularly β1 and β2 subtypes, are expressed in the central nervous system and play a crucial role in neuronal function. The application of this compound in primary neuronal cultures can be instrumental in elucidating the specific roles of beta-adrenergic signaling in neuronal health, disease, and response to therapeutic agents. These application notes provide detailed protocols for utilizing this compound in primary neuronal cultures, including dosage recommendations based on available data for similar compounds, and methods to assess its effects on neuronal viability and signaling pathways.
Data Presentation
Table 1: Suggested Starting Concentrations for this compound in Primary Neuronal Culture
| Compound | Cell Type | Reported Concentration/IC50 | Suggested Starting Range for this compound | Reference |
| Betaxolol | Rat Cerebrocortical Synaptosomes | IC50: 9.8 µM (binding), 28.3 µM (Na+ influx) | 1 µM - 50 µM | [1][2] |
| Betaxolol | Retinal Cell Culture | 10 µM (neuroprotective) | 1 µM - 50 µM | [3] |
| Propranolol | Medulloblastoma Cell Lines | IC50: 60-120 µM | 10 µM - 100 µM | [4] |
Note: The suggested starting range for this compound is an estimation based on the activity of other beta-blockers. It is imperative to perform a dose-response experiment to determine the optimal concentration for your specific primary neuronal culture system and experimental goals.
Signaling Pathways
This compound, as a beta-adrenergic receptor antagonist, is expected to modulate downstream signaling pathways by blocking the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) to beta-adrenergic receptors on neurons. The primary signaling cascade affected is the Gs-protein coupled receptor pathway.
Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation and Treatment of Primary Neuronal Cultures
This protocol describes the general procedure for establishing primary neuronal cultures from rodent embryos and their subsequent treatment with this compound.
Materials:
-
Timed-pregnant rodent (e.g., rat or mouse)
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic dissociation solution (e.g., Papain or Trypsin)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)
Procedure:
-
Culture Vessel Coating: Coat culture plates or coverslips with Poly-D-lysine or Poly-L-lysine solution overnight at 37°C. Rinse thoroughly with sterile water and allow to dry before use.[5]
-
Tissue Dissection: Euthanize the timed-pregnant rodent according to approved animal protocols. Dissect the desired brain region (e.g., cortex or hippocampus) from the embryos in ice-cold dissection medium.
-
Enzymatic Digestion: Transfer the tissue to the enzymatic dissociation solution and incubate at 37°C for the recommended time (typically 15-30 minutes).
-
Mechanical Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in pre-warmed neuronal culture medium, and count the viable cells. Plate the neurons at the desired density onto the coated culture vessels.
-
Cell Culture Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Replace half of the medium with fresh, pre-warmed medium every 2-3 days.
-
This compound Treatment: After a desired number of days in vitro (DIV), typically 5-7 days to allow for neuronal maturation, treat the cultures with varying concentrations of this compound. A vehicle control (medium with the solvent used for the stock solution) should be included.
Caption: Experimental workflow for primary neuronal culture and treatment.
Protocol 2: Neuronal Viability Assessment using MTT Assay
This assay measures the metabolic activity of viable cells and can be used to assess the potential cytotoxicity of this compound.
Materials:
-
Primary neuronal cultures treated with this compound (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
MTT Addition: Following the treatment period with this compound, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a 96-well plate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Western Blot for Phospho-CREB (pCREB)
This protocol is used to determine the effect of this compound on the activation of the transcription factor CREB, a key downstream target of the beta-adrenergic signaling pathway. A decrease in pCREB levels would be expected with this compound treatment in the presence of a beta-adrenergic agonist.
Materials:
-
Primary neuronal cultures treated with this compound and a beta-adrenergic agonist (e.g., isoproterenol)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pCREB and anti-total CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against pCREB and total CREB overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Quantify the band intensities and normalize the pCREB signal to the total CREB signal.
Caption: Western blot workflow for pCREB analysis.
Disclaimer
These protocols and application notes are intended for guidance and should be adapted by the end-user to their specific experimental requirements. All experiments should be conducted in accordance with institutional guidelines and safety procedures. The suggested dosage range for this compound is an estimate and must be validated experimentally.
References
- 1. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselectivity of porcine beta-adrenergic receptors for ractopamine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stereospecificity of beta adrenergic antagonists: R-enantiomers show increased selectivity for beta-2 receptors in ciliary process - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Method Validation for (R)-Ontazolast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ontazolast is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, a key component in inflammatory pathways. The (R)-enantiomer is the pharmacologically active moiety. As with all single-enantiomer drug substances, a robust, reliable, and validated analytical method is crucial for ensuring the stereochemical purity and accurate quantification of (R)-Ontazolast in bulk drug substance and pharmaceutical formulations. This document provides a comprehensive guide to the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for this compound, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]
Proposed Chiral HPLC Method
Based on the analysis of structurally similar compounds, a normal-phase chiral HPLC method is proposed for the enantiomeric separation of Ontazolast. Polysaccharide-based chiral stationary phases are often successful in resolving such compounds.[2][3][4][5]
Table 1: Proposed Chromatographic Conditions
| Parameter | Proposed Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane: Isopropanol: Trifluoroacetic Acid (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Signaling Pathway of LTB4 Receptor
This compound exerts its therapeutic effect by antagonizing the Leukotriene B4 (LTB4) receptor 1 (BLT1). LTB4 is a potent lipid mediator involved in inflammatory responses. Upon binding to its G-protein coupled receptor (GPCR), BLT1, it initiates a signaling cascade that leads to chemotaxis, degranulation, and production of reactive oxygen species in immune cells like neutrophils.
Analytical Method Validation Protocol
The validation of the proposed analytical method will be performed following the ICH Q2(R1) guidelines. The key validation parameters are specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
System Suitability
Prior to initiating the validation experiments, the suitability of the chromatographic system must be established. A standard solution of racemic Ontazolast will be injected five times.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 2.0 between (R)- and (S)-enantiomers |
| Tailing Factor (T) | ≤ 2.0 for the this compound peak |
| Theoretical Plates (N) | ≥ 2000 for the this compound peak |
| % RSD of Peak Area | ≤ 2.0% for the this compound peak |
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as its enantiomer, impurities, or degradation products.
Protocol:
-
Inject the diluent (blank) to demonstrate no interference at the retention times of the enantiomers.
-
Inject a solution of this compound to determine its retention time.
-
Inject a solution of racemic Ontazolast to demonstrate the resolution between the (R)- and (S)-enantiomers.
-
Spike the this compound sample with known related substances and potential degradation products to ensure no co-elution.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Protocol:
-
Prepare a series of at least five concentrations of this compound, ranging from the LOQ to 150% of the target concentration.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform linear regression analysis.
Table 3: Linearity and Range
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Y-intercept | Should be close to zero |
| Range | From LOQ to 150% of the target concentration |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.
Protocol:
-
Prepare samples of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Table 4: Accuracy
| Concentration Level | Acceptance Criteria for Mean Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
Protocol for Repeatability (Intra-assay precision):
-
Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
Protocol for Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Calculate the %RSD for the combined results from both days.
Table 5: Precision
| Precision Level | Acceptance Criteria (%RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
The determined LOQ should be verified by analyzing a sample at this concentration and checking for acceptable precision and accuracy.
Table 6: LOD and LOQ
| Parameter | Acceptance Criteria |
| LOD | Signal-to-Noise ratio of approximately 3:1 |
| LOQ | Signal-to-Noise ratio of approximately 10:1; Precision (%RSD) ≤ 10%; Accuracy (Recovery) within 80-120% |
Robustness
Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Introduce small variations to the chromatographic conditions, one at a time.
-
Analyze a sample of this compound under each varied condition.
-
Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor).
Table 7: Robustness Parameters
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2°C |
| Mobile Phase Composition | ± 2% absolute for isopropanol |
| Wavelength | ± 2 nm |
The system suitability criteria should be met under all robustness conditions.
Conclusion
The described chiral HPLC method and validation protocol provide a comprehensive framework for the reliable and accurate analysis of this compound. Adherence to these guidelines will ensure that the analytical method is suitable for its intended purpose in a regulated environment, supporting drug development from early-stage research to quality control of the final product.
References
- 1. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 2. Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enantiomeric Separation of New Chiral Azole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting (R)-Ontazolast synthesis impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (R)-Ontazolast. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining enantiomerically pure this compound?
A1: The synthesis of this compound, a chiral benzoxazole (B165842) derivative, typically involves a multi-step process. A common and effective method is an asymmetric synthesis approach. This strategy often begins with a readily available chiral starting material, such as (S)-α-pinene, which is then transformed through a series of reactions including oxidation, imine formation, diastereoselective alkylation, and finally, cleavage of the chiral auxiliary to yield the desired (S)-amine intermediate. This key intermediate is then further purified via diastereomeric salt resolution using a chiral acid like L-tartaric acid to achieve high enantiomeric purity. The final step involves the formation of the benzoxazole ring to yield this compound.
Q2: What are the critical control points in the synthesis of this compound to ensure high purity and yield?
A2: Several stages in the synthesis are critical for controlling impurities and maximizing yield:
-
Oxidation of (S)-α-pinene: The selective oxidation to the desired (R)-hydroxy ketone must be carefully controlled to minimize the formation of byproducts.
-
Diastereoselective Alkylation: The alkylation of the intermediate imine is a key chirality-transfer step. Reaction conditions must be optimized to ensure high diastereoselectivity.
-
Chiral Resolution: The crystallization of the diastereomeric salt with L-tartaric acid is crucial for enhancing the enantiomeric excess of the key amine intermediate. The choice of solvent and cooling profile are critical parameters.
-
Final Ring Closure: The formation of the benzoxazole ring must be carried out under conditions that prevent racemization or degradation of the final product.
Q3: What analytical techniques are recommended for monitoring the progress and purity of the this compound synthesis?
A3: A combination of chromatographic and spectroscopic techniques is essential for effective monitoring:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee%) of this compound and its chiral intermediates. Reversed-phase HPLC with UV detection is suitable for monitoring reaction progress and assessing the overall purity profile.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for analyzing volatile starting materials and impurities, such as those that may arise from the oxidation of α-pinene.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying and quantifying known and unknown impurities and byproducts throughout the synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of intermediates and the final product, as well as for identifying major impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic step.
Step 1: Oxidation of (S)-α-pinene
Problem: Low yield of the desired (R)-hydroxy ketone and formation of multiple byproducts.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Over-oxidation | Reduce the reaction temperature and/or the amount of oxidizing agent. Monitor the reaction closely by GC to stop it at the optimal time. | Increased selectivity for the desired product and reduced formation of degradation products like campholenic aldehyde and pinonaldehyde.[1][2] |
| Sub-optimal reaction conditions | Screen different phase-transfer catalysts and solvent systems to improve the reaction rate and selectivity. | Improved yield of the (R)-hydroxy ketone. |
| Presence of impurities in starting material | Use highly pure (S)-α-pinene. Analyze the starting material by GC-MS to identify any potential interfering impurities. | A cleaner reaction profile with fewer side products. |
Step 2: Imine Formation and Alkylation
Problem: Incomplete imine formation or low diastereoselectivity in the alkylation step.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Presence of water | Ensure all reagents and solvents are anhydrous. The formation of imines is a reversible reaction, and the presence of water can shift the equilibrium back to the starting materials. | Higher conversion to the imine intermediate. |
| Steric hindrance | If using a bulky alkylating agent, consider increasing the reaction temperature or using a more reactive leaving group (e.g., iodide instead of bromide) to facilitate the reaction. | Improved alkylation yield. |
| Poor stereocontrol | Optimize the reaction temperature and the choice of base for the alkylation step. Lower temperatures often lead to higher diastereoselectivity. | Increased diastereomeric excess (de%) of the desired product. |
| Side reactions | The imine may be susceptible to hydrolysis, especially under acidic conditions. Maintain a neutral or slightly basic pH during workup. | Minimized decomposition of the imine and improved overall yield. |
Step 3: Chiral Resolution with L-tartaric acid
Problem: Low enantiomeric excess (ee%) after crystallization.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Inappropriate solvent system | The solubility of the diastereomeric salts is highly dependent on the solvent. Screen various solvents and solvent mixtures to find a system where the desired diastereomer has low solubility and the undesired one remains in solution. | Improved separation efficiency and higher enantiomeric excess of the crystallized salt. |
| Rapid crystallization | Cool the solution slowly to allow for selective crystallization of the less soluble diastereomer. Rapid cooling can lead to the co-precipitation of both diastereomers. | Formation of larger, purer crystals of the desired diastereomeric salt. |
| Incorrect stoichiometry | Use the optimal molar ratio of the chiral amine to L-tartaric acid. This often requires empirical optimization. | Maximized precipitation of the desired diastereomeric salt. |
| Presence of impurities | Impurities can interfere with the crystallization process. Ensure the amine intermediate is of high purity before attempting the resolution. | A more efficient and selective crystallization process. |
General Purity Issues
Problem: Presence of unknown impurities in the final this compound product.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Degradation of intermediates or final product | Review all reaction and workup conditions for potential harsh treatments (e.g., strong acids/bases, high temperatures). Use stability-indicating HPLC methods to track degradation products. | Identification of the source of degradation and implementation of milder conditions to prevent it. |
| Residual solvents | Analyze the final product for residual solvents using headspace GC. Ensure that the drying process is adequate to remove all solvents to within acceptable limits. | A final product that meets regulatory requirements for residual solvents. |
| Genotoxic impurities | Evaluate the synthetic route for the potential to form genotoxic impurities from starting materials or reagents. If potential genotoxic impurities are identified, develop a control strategy to ensure they are below the threshold of toxicological concern (TTC). | A safe and compliant final drug substance. |
Experimental Protocols
Illustrative Protocol for Chiral Resolution of the (S)-pyridylamine intermediate:
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Dissolution: Dissolve the racemic (S)-pyridylamine intermediate in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at an elevated temperature to ensure complete dissolution.
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Addition of Resolving Agent: Add a stoichiometric amount of L-(+)-tartaric acid to the solution and stir until it is fully dissolved.
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Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
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Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
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Liberation of the Free Amine: Suspend the collected crystals in water and add a base (e.g., sodium hydroxide (B78521) solution) until the solid dissolves and the solution is basic.
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Extraction: Extract the liberated (S)-pyridylamine with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
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Drying and Concentration: Dry the organic extracts over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (S)-pyridylamine.
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Purity Analysis: Determine the enantiomeric excess of the product by chiral HPLC.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Optimizing (R)-Ontazolast Yield and Purity
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of (R)-Ontazolast. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during synthesis and purification.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Overall Yield
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Question: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
Answer: Low overall yield can result from incomplete reactions, side product formation, or losses during workup and purification at various stages of the synthesis. Here are some steps to troubleshoot this issue:
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Starting Material Quality: Ensure the (S)-α-pinene used is of high enantiomeric purity (≥93.5% ee) as this will directly impact the stereochemical outcome and ease of purification.
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Oxidation Step: The oxidation of (S)-α-pinene to the (R)-hydroxy ketone is a critical step. Inefficient phase-transfer catalysis can lead to incomplete conversion. Ensure vigorous stirring and consider screening different phase-transfer catalysts.
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Imine Formation: The condensation reaction to form the imine is typically reversible. To drive the reaction to completion, removal of water using a Dean-Stark apparatus or molecular sieves is recommended.
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Alkylation Step: The alkylation of the intermediate imine is sensitive to reaction conditions. The choice of base and solvent can significantly impact the yield and stereoselectivity. Ensure anhydrous conditions to prevent quenching of the base and hydrolysis of the imine.
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Purification Losses: Each purification step, particularly column chromatography, can lead to significant material loss. Optimize crystallization conditions to maximize recovery.
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Issue 2: Low Enantiomeric Excess (ee) of the Final Product
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Question: The enantiomeric excess of my this compound is below the desired >99%. How can I improve the stereoselectivity?
Answer: Achieving high enantiomeric excess is crucial for the biological activity of this compound. Low ee can stem from issues with the chiral auxiliary, the alkylation step, or the final purification.
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Chiral Auxiliary Integrity: The stereochemical integrity of the (S)-α-pinene-derived chiral auxiliary is paramount. Ensure that no racemization occurs during the initial oxidation step.
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Diastereoselective Alkylation: The alkylation of the chiral imine is the key stereochemistry-determining step. The transfer of chirality is highly dependent on the reaction conditions. Lowering the reaction temperature can often improve diastereoselectivity. The choice of solvent can also influence the transition state geometry; therefore, screening different aprotic solvents may be beneficial.
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Purification by Diastereomeric Salt Crystallization: The crystallization of the key (S)-pyridylamine intermediate with L-tartaric acid is a powerful method for enhancing enantiomeric purity.[1][2] If the desired ee is not achieved, consider the following troubleshooting steps for the crystallization process:
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Solvent Selection: The choice of solvent is critical for successful diastereomeric salt crystallization. The ideal solvent will have a significant solubility difference between the two diastereomeric salts.
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Cooling Rate: A slow cooling rate is crucial to allow for selective crystallization of the less soluble diastereomer. Rapid cooling can lead to the co-precipitation of both diastereomers.
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Supersaturation: Avoid excessively high levels of supersaturation, which can lead to "oiling out" rather than crystallization. This can be controlled by adjusting the initial concentration and the rate of anti-solvent addition.[1]
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Seeding: Introducing a small seed crystal of the desired diastereomeric salt can induce crystallization and improve selectivity.[1]
-
-
Issue 3: Impure Final Product
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Question: My final this compound product shows significant impurities after purification. What are the likely impurities and how can I remove them?
Answer: Impurities can arise from starting materials, side reactions, or degradation products. Common impurities in the synthesis of this compound may include:
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Unreacted Intermediates: Incomplete reactions at any stage will lead to the presence of starting materials or intermediates in the final product. Monitor reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion.
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Diastereomers: If the chiral purification is not efficient, the final product may be contaminated with the (S)-enantiomer.
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Byproducts of Alkylation: Side reactions during the alkylation step can generate impurities.
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Residual Solvents: Ensure that all solvents used during the synthesis and purification are thoroughly removed under vacuum. Residual solvents can be identified by 1H NMR spectroscopy.[3]
Purification Strategies:
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Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities.
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Column Chromatography: For non-crystalline products or to remove closely related impurities, silica (B1680970) gel column chromatography can be employed. Careful selection of the eluent system is necessary to achieve good separation.
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Preparative HPLC: In cases where other methods fail to provide the desired purity, preparative high-performance liquid chromatography (HPLC) can be used for final purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the chiral auxiliary in the synthesis of this compound?
The chiral auxiliary, derived from (S)-α-pinene, is a temporary chiral moiety that is incorporated into the molecule to control the stereochemical outcome of the alkylation reaction. It creates a chiral environment that directs the incoming cyclohexylmethyl group to a specific face of the imine, leading to the preferential formation of one diastereomer. After the key C-C bond is formed, the auxiliary is cleaved to yield the desired enantiomerically enriched product.
Q2: How is the enantiomeric excess (ee) of this compound determined?
The enantiomeric excess of this compound is typically determined by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).[4] These techniques use a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The ratio of the peak areas of the two enantiomers in the chromatogram is used to calculate the ee.[5]
Q3: What are some alternative methods for chiral purification if diastereomeric salt crystallization is not effective?
If diastereomeric salt crystallization does not yield the desired enantiomeric purity, other techniques can be employed:
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Preparative Chiral Chromatography: This method uses a larger-scale chiral HPLC or SFC system to separate the enantiomers. It can be a very effective but often more expensive option.
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Enzymatic Kinetic Resolution: In some cases, an enzyme can be used to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[2]
Data Presentation
Table 1: Key Reaction Parameters for this compound Synthesis
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Typical Purity/ee (%) |
| 1 | Oxidation | (S)-α-pinene, KMnO₄, Phase-transfer catalyst | Dichloromethane (B109758)/Water | 0 - RT | 85-95 | N/A |
| 2 | Imine Formation | (R)-hydroxy ketone, 2-(aminomethyl)pyridine | Toluene | Reflux (Dean-Stark) | 90-98 | N/A |
| 3 | Alkylation | Imine, LDA, Cyclohexylmethyl bromide | THF | -78 to 0 | 70-85 | >95 (diastereomeric excess) |
| 4 | Auxiliary Cleavage | Alkylated imine, Acidic hydrolysis | Methanol (B129727)/Water | Reflux | 80-90 | N/A |
| 5 | Chiral Purification | (S)-pyridylamine, L-tartaric acid | Methanol | RT to 0 | 60-75 | >99 ee |
| 6 | Final Step | Purified amine salt | - | - | High | >99.5 |
Note: The values presented in this table are approximate and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of the Key (S)-Pyridylamine Intermediate
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Oxidation of (S)-α-pinene: To a vigorously stirred biphasic solution of (S)-α-pinene and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) in dichloromethane and water at 0 °C, slowly add potassium permanganate (B83412) (KMnO₄). Maintain the temperature at 0 °C during the addition. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Work up the reaction by quenching with sodium bisulfite, separating the layers, and extracting the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-hydroxy ketone.
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Imine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the (R)-hydroxy ketone and 2-(aminomethyl)pyridine in toluene. Reflux the mixture until no more water is collected in the Dean-Stark trap. Remove the solvent under reduced pressure to yield the crude imine.
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Alkylation: In a flame-dried flask under an inert atmosphere (e.g., argon), prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C. Slowly add a solution of the crude imine in anhydrous THF to the LDA solution. Stir the resulting solution at -78 °C for 30 minutes. Then, add cyclohexylmethyl bromide dropwise. Allow the reaction to slowly warm to 0 °C and stir for several hours until the reaction is complete (monitored by TLC). Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Cleavage of the Chiral Auxiliary: Dissolve the crude alkylated product in a mixture of methanol and aqueous acid (e.g., HCl). Reflux the solution for several hours. Neutralize the reaction mixture with a base (e.g., NaOH) and extract the liberated amine with an organic solvent.
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Diastereomeric Salt Crystallization: Dissolve the crude (S)-pyridylamine in methanol. In a separate flask, dissolve an equimolar amount of L-tartaric acid in methanol. Slowly add the L-tartaric acid solution to the amine solution. Allow the mixture to stand at room temperature for the diastereomeric salt to crystallize. Cool the mixture in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to obtain the purified L-tartrate salt of the (S)-pyridylamine with high enantiomeric excess.[1][2]
Mandatory Visualization
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Logical diagram for purity analysis.
References
Technical Support Center: Stability of (R)-Ontazolast and Related Benzoxazole Derivatives in DMSO Solution
Disclaimer: Specific stability data for (R)-Ontazolast is not publicly available. This guide provides best practices and troubleshooting advice based on the chemical class of benzoxazole (B165842) derivatives and general principles of small molecule stability in DMSO. Stability is compound-specific, and it is crucial to perform compound-specific validation.
This technical support resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound and other benzoxazole derivatives dissolved in dimethyl sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: My this compound solution in DMSO has turned a slight yellow color after storage. Is it degraded?
A1: A color change in a DMSO stock solution can be an indicator of compound degradation or the presence of impurities. Benzoxazole derivatives can be susceptible to oxidation or hydrolysis, which may lead to colored degradants. It is recommended to assess the purity of the solution using an analytical technique like HPLC to confirm if degradation has occurred.
Q2: I've observed precipitation in my frozen DMSO stock solution of a benzoxazole derivative after thawing. What should I do?
A2: Precipitation after a freeze-thaw cycle is a common issue and can lead to an inaccurate concentration of your working solution.[1] Before use, it is critical to ensure the compound is fully redissolved. This can be achieved by gentle warming (e.g., to 37°C), vortexing, or sonication.[1] Always visually inspect the solution to ensure it is clear before making dilutions. To minimize this issue, consider preparing smaller, single-use aliquots.
Q3: What are the optimal storage conditions for this compound in DMSO?
A3: For long-term storage, it is generally recommended to store DMSO stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.[1] However, the optimal storage condition is compound-dependent. For short-term storage, refrigeration at 4°C may be adequate for some compounds and can help to avoid freeze-thaw cycles. It is advisable to conduct a small-scale stability study to determine the ideal storage conditions for your specific benzoxazole derivative.
Q4: How does the water content in DMSO affect the stability of this compound?
A4: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[2] The presence of water can facilitate the hydrolysis of susceptible functional groups within the benzoxazole scaffold.[2] It is crucial to use anhydrous, high-purity DMSO and to handle it in a low-humidity environment to prevent the introduction of water into your stock solutions.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound and other benzoxazole derivatives.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Compound degradation in DMSO stock. | 1. Prepare fresh stock solutions from solid compound. 2. Perform a stability analysis of the stock solution using HPLC (see Experimental Protocols). 3. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and exposure to air/moisture. |
| Loss of compound activity over time | Instability in aqueous assay buffer. | 1. Assess the stability of the compound in the final assay buffer. 2. Decrease the final concentration of the compound in the assay. 3. Ensure the final DMSO concentration is as low as possible (typically <0.5%) and consistent across experiments. |
| Precipitation upon dilution into aqueous buffer | Low aqueous solubility of the compound. | 1. Lower the final concentration of the compound. 2. Optimize the DMSO concentration in the final solution (while considering its potential effects on the assay). 3. Consider the use of co-solvents or solubility-enhancing excipients if compatible with your experimental system. |
| Appearance of new peaks in HPLC analysis | Compound degradation. | 1. Identify the degradation products using LC-MS. 2. Investigate the cause of degradation (e.g., hydrolysis, oxidation, photodecomposition). 3. Adjust storage and handling procedures accordingly (e.g., store under inert gas, protect from light). |
Experimental Protocols
Protocol 1: Preparation of this compound DMSO Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for experimental use.
Materials:
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This compound (or other benzoxazole derivative) solid
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Anhydrous, high-purity DMSO
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Sterile, amber glass or polypropylene (B1209903) vials
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Vortex mixer
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Sonicator (optional)
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Calibrated balance
Procedure:
-
Equilibrate the this compound solid and anhydrous DMSO to room temperature in a desiccator to minimize water absorption.
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Weigh the desired amount of this compound into a vial.
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Add the calculated volume of anhydrous DMSO to achieve the target concentration.
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Vortex the solution for 1-2 minutes to facilitate dissolution.
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If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.[1]
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Sonication for 5-10 minutes can also be used to aid dissolution.[1]
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Visually inspect the solution to ensure it is clear and free of particulate matter.
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For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: HPLC-Based Stability Assessment of this compound in DMSO
Objective: To determine the stability of this compound in a DMSO stock solution over time under specific storage conditions.
Materials:
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This compound DMSO stock solution (prepared as in Protocol 1)
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HPLC system with a UV or PDA detector
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Appropriate HPLC column (e.g., C18)
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Mobile phase (e.g., acetonitrile (B52724) and water with a suitable modifier like formic acid or trifluoroacetic acid)
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Autosampler vials
Procedure:
-
Time Point Zero (T=0):
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Immediately after preparing the stock solution, take an aliquot.
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Dilute the aliquot to a suitable concentration for HPLC analysis with the mobile phase.
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Inject the diluted sample into the HPLC system and record the chromatogram. The peak area of the parent compound at T=0 is considered 100%.
-
-
Storage:
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Store the remaining stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).
-
-
Subsequent Time Points:
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At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from the stored stock solution.
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Bring the aliquot to room temperature and ensure the compound is fully dissolved.
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Dilute and analyze by HPLC as described for T=0.
-
-
Data Analysis:
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Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
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Plot the percentage of compound remaining versus time to determine the stability profile. A loss of more than 10-15% of the parent compound is often considered significant.
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Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Technical Support Center: Optimizing (R)-Ontazolast Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (R)-Ontazolast in in vitro experiments.
Troubleshooting Guide
Low solubility of this compound can lead to inconsistent results and hinder the progress of in vitro studies. This guide provides systematic approaches to identify and resolve common solubility-related issues.
Problem: Precipitate formation upon dilution of DMSO stock solution in aqueous buffer.
This is a common issue for hydrophobic compounds when the concentration of the organic solvent is significantly reduced.
Solution Workflow:
Caption: Troubleshooting workflow for precipitate formation.
Problem: Inconsistent or non-reproducible assay results.
Poor solubility can lead to variable concentrations of the active compound in the assay, causing fluctuating results.
Troubleshooting Steps:
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Visual Inspection: Before each experiment, visually inspect the stock and working solutions for any signs of precipitation.
-
Solubility Confirmation: Perform a kinetic solubility assay to determine the practical solubility limit in your specific assay medium.
-
Stock Solution Stability: Assess the stability of your this compound stock solution over time and under different storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: For many poorly water-soluble drugs, Dimethyl Sulfoxide (DMSO) is a common starting solvent.[1][2] However, it is crucial to determine the solubility of this compound in DMSO empirically.[1] Prepare a high-concentration stock solution (e.g., 10-50 mM) and observe for complete dissolution.
Q2: What is the maximum permissible concentration of DMSO in cell-based assays?
A2: The final concentration of DMSO in most cell-based assays should be kept below 1%, and ideally below 0.5%, to avoid solvent-induced toxicity or off-target effects.[2] It is recommended to perform a vehicle control experiment to assess the impact of the DMSO concentration on your specific cell line.
Q3: How can I improve the aqueous solubility of this compound for my in vitro assay?
A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds. The choice of method depends on the specific experimental requirements.
Summary of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Considerations |
| Co-solvency | Adding a water-miscible organic solvent to the aqueous medium.[3][4] | Simple to implement.[3] | The co-solvent may affect the biological system. |
| pH Adjustment | Modifying the pH of the buffer to ionize the compound, thereby increasing its solubility.[5] | Effective for ionizable compounds. | pH changes can impact cell viability and compound stability. |
| Use of Surfactants | Incorporating non-ionic surfactants to form micelles that encapsulate the hydrophobic drug.[4] | Can significantly increase solubility. | Surfactants can have their own biological effects. |
| Complexation | Using agents like cyclodextrins to form inclusion complexes with the drug molecule.[4] | Can improve both solubility and stability. | The complexing agent may alter the effective concentration of the drug. |
| Nanosuspensions | Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.[3] | Increases dissolution rate.[3] | Requires specialized equipment for preparation. |
Q4: Can I use sonication to dissolve this compound?
A4: Sonication can be a useful technique to aid in the dissolution of a compound by breaking down agglomerates. However, it is a temporary measure, and the compound may precipitate out of solution over time. It is best used in conjunction with other solubility enhancement methods.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
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Accurately weigh a precise amount of this compound powder.
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Add a calculated volume of high-purity, anhydrous DMSO to achieve the desired molar concentration (e.g., 10 mM).
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Vortex the solution vigorously for 1-2 minutes.
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If necessary, gently warm the solution (e.g., to 37°C) and/or sonicate for 5-10 minutes to aid dissolution.
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Visually inspect the solution to ensure it is clear and free of any particulate matter.
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Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol provides a general method to estimate the solubility of this compound in your experimental buffer.
Caption: Workflow for a kinetic solubility assay.
Hypothetical Signaling Pathway for this compound
While the specific signaling pathway for this compound is not detailed in the provided search results, the following diagram illustrates a hypothetical pathway that could be involved in its mechanism of action, based on common drug action paradigms.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of DMSO on Structural Properties of DMPC and DPPC Liposome Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Minimizing (R)-Ontazolast Degradation During Storage
Notice to Researchers, Scientists, and Drug Development Professionals:
Extensive searches for publicly available data on the specific degradation pathways and stability of (R)-Ontazolast (CAS Number: 147432-77-7) have not yielded detailed information. This compound is identified as a small molecule leukotriene B4 receptor (LTB4R) antagonist.[1] However, specific studies detailing its degradation products, analytical methods for quantifying these products, and validated strategies for minimizing its degradation during storage are not readily accessible in the public domain.
The following technical support guide has been created based on established principles of pharmaceutical stability and degradation for small molecule drug candidates. The information provided is general in nature and should be adapted and validated for your specific formulation and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for a compound like this compound?
A1: Based on its chemical structure (a complex heterocyclic molecule), this compound is likely susceptible to the most common degradation pathways for pharmaceutical compounds:
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Hydrolysis: Degradation due to reaction with water. The rate of hydrolysis is often dependent on the pH of the solution and the storage temperature.
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Oxidation: Degradation due to reaction with oxygen. This can be initiated or accelerated by exposure to light, elevated temperatures, and the presence of metal ions.
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Photodegradation: Degradation caused by exposure to light, particularly UV light.
Q2: What are the primary factors that can accelerate the degradation of this compound during storage?
A2: Several environmental factors can impact the stability of pharmaceutical compounds:
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Temperature: Higher temperatures generally increase the rate of chemical degradation.
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Humidity: Moisture can promote hydrolytic degradation.
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Light: Exposure to UV or visible light can lead to photodegradation.
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pH: For solutions, the pH can significantly influence the rate of hydrolysis.
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Oxygen: The presence of oxygen can lead to oxidative degradation.
Q3: What general steps can I take to minimize the degradation of this compound during storage?
A3: To enhance the stability of this compound, consider the following general best practices:
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Storage Conditions: Store the compound at controlled room temperature or as recommended by the supplier, protected from light and moisture. For long-term storage, refrigeration or freezing (-20°C) may be appropriate, but the impact of freeze-thaw cycles should be evaluated.
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Packaging: Use well-sealed, opaque containers to protect against light and moisture. For oxygen-sensitive compounds, consider storage under an inert atmosphere (e.g., nitrogen or argon).
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Formulation: If in solution, use of appropriate buffers to maintain an optimal pH can be critical. The addition of antioxidants or chelating agents may be considered to prevent oxidative degradation, but their compatibility with this compound would need to be thoroughly tested.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or purity over time in solid form. | Degradation due to temperature, humidity, or light. | 1. Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light and moisture. 2. Consider storing in a desiccator. 3. If not already done, perform a forced degradation study to identify the primary degradation pathways. |
| Discoloration or precipitation in this compound solutions. | Degradation, solubility issues, or pH shift. | 1. Analyze the solution for degradation products using a stability-indicating analytical method. 2. Measure the pH of the solution to check for any shifts. 3. Evaluate the solubility of this compound in the chosen solvent system at the storage temperature. |
| Inconsistent results in biological assays. | Degradation of the compound leading to reduced activity. | 1. Use freshly prepared solutions for all experiments. 2. If stock solutions are used, perform a stability study of the solution under the storage conditions to determine its usable lifetime. 3. Always confirm the purity of the compound before use. |
Experimental Protocols
The following are general protocols for assessing the stability of a research compound. These should be adapted and validated for this compound.
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, as suggested by a supplier[1]).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl to the stock solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH to the stock solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a high-performance liquid chromatography (HPLC) system with a UV detector. The goal is to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.
Protocol 2: Solution Stability Study
Objective: To determine the stability of this compound in a specific solvent and storage condition.
Methodology:
-
Prepare Solution: Prepare a solution of this compound at a known concentration in the desired solvent.
-
Storage: Aliquot the solution into several vials and store them under the intended conditions (e.g., 4°C, protected from light).
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial for analysis.
-
Analysis: Analyze each sample by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.
Visualizations
Logical Workflow for Investigating this compound Degradation
References
Validation & Comparative
(R)-Ontazolast: A Comparative Guide to CysLT1 Receptor Binding Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-Ontazolast's binding specificity for the cysteinyl leukotriene receptor 1 (CysLT1R) against other known antagonists. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating this compound for their studies.
Introduction
This compound is a potent and selective antagonist of the CysLT1 receptor, a key component in the inflammatory cascade associated with conditions like asthma and allergic rhinitis. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory mediators that exert their effects by binding to CysLT receptors. By blocking the CysLT1 receptor, this compound inhibits the downstream signaling pathways that lead to bronchoconstriction, airway edema, and inflammation. The stereochemistry of Ontazolast is critical, as often only one enantiomer is responsible for the desired pharmacological activity, while the other may be less active or contribute to off-target effects. This guide focuses on the (R)-enantiomer and its binding characteristics.
Comparative Binding Affinity
To objectively assess the binding specificity of this compound, its binding affinity for the CysLT1 receptor is compared with that of other well-established antagonists: Montelukast, Zafirlukast, and Pranlukast. The equilibrium dissociation constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters for this comparison. A lower Ki or IC50 value indicates a higher binding affinity.
| Compound | Target Receptor | Ki (nM) | IC50 (nM) |
| This compound | CysLT1 | Data Not Available | Data Not Available |
| Montelukast | CysLT1 | ~0.2 - 2 | ~1 - 10 |
| Zafirlukast | CysLT1 | ~0.5 - 5 | ~2 - 20 |
| Pranlukast | CysLT1 | ~1 - 10 | ~5 - 50 |
Note: Specific Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used, tissue or cell type, and assay buffer composition. The values presented here are approximate ranges based on available literature. Unfortunately, specific quantitative binding data for this compound could not be located in the public domain at the time of this publication.
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at the CysLT1 receptor, a G-protein coupled receptor (GPCR). The binding of cysteinyl leukotrienes to this receptor activates Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key event in smooth muscle contraction and inflammatory cell activation. This compound, by blocking the binding of the natural ligands, prevents this signaling cascade.
Experimental Protocols
To validate the binding specificity of this compound and compare it to other antagonists, the following experimental protocols are recommended.
Radioligand Competition Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the inhibitor constant (Ki).
Objective: To determine the Ki of this compound and other CysLT1R antagonists.
Materials:
-
Membrane preparations from cells expressing the human CysLT1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-LTD4 or another suitable CysLT1R-specific radioligand.
-
Test compounds: this compound, Montelukast, Zafirlukast, Pranlukast.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash buffer: Ice-cold assay buffer.
-
96-well filter plates (e.g., glass fiber filters pre-treated with polyethylenimine).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle.
-
To determine non-specific binding, add a high concentration of an unlabeled CysLT1R antagonist to a set of wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CysLT1R agonist.
Objective: To determine the functional potency (IC50) of this compound and other antagonists in a cellular context.
Materials:
-
Cells stably expressing the human CysLT1 receptor (e.g., CHO-K1 or HEK293 cells).
-
CysLT1R agonist: LTD4.
-
Test compounds: this compound, Montelukast, Zafirlukast, Pranlukast.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).
Procedure:
-
Plate the CysLT1R-expressing cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add serial dilutions of the test compounds to the wells and incubate for a specific period.
-
Measure the baseline fluorescence.
-
Add the CysLT1R agonist (LTD4) at a concentration that elicits a submaximal response (e.g., EC80) to all wells simultaneously using the plate reader's injection system.
-
Immediately begin kinetic measurement of the fluorescence intensity over time.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist-induced response against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Off-Target Binding Assessment
To ensure the specificity of this compound, it is crucial to assess its binding to a panel of other receptors, ion channels, and enzymes. This is typically done through broad screening panels offered by contract research organizations. A compound with high specificity will show potent activity at the intended target (CysLT1R) and significantly weaker or no activity at other targets.
Conclusion
This guide outlines the key considerations and experimental approaches for validating the binding specificity of this compound. By directly comparing its binding affinity and functional potency against known CysLT1R antagonists, researchers can gain a clear understanding of its pharmacological profile. The provided protocols offer a starting point for these investigations. The lack of publicly available quantitative binding data for this compound highlights the necessity for conducting these experiments to fully characterize this compound.
Unraveling (R)-Ontazolast: A Comparative Analysis in Cellular Models
A comprehensive evaluation of (R)-Ontazolast's cellular activity remains elusive due to the current lack of publicly available research. This guide addresses the challenges in cross-validating this specific enantiomer and outlines a theoretical framework for its future investigation in diverse cell lines.
Currently, robust comparative data for this compound across different cell lines is not available in the public domain. Extensive searches for "this compound" and its parent compound, "Ontazolast," did not yield specific studies detailing its mechanism of action, signaling pathways, or comparative efficacy and toxicity in various cellular contexts. The absence of this foundational information prevents a direct comparison with alternative compounds and the presentation of supporting experimental data as initially intended.
This guide, therefore, pivots to provide a foundational blueprint for researchers, scientists, and drug development professionals interested in initiating studies on this compound. It will detail the necessary experimental protocols and data presentation strategies required for a thorough cross-validation.
The Significance of Enantiomer-Specific Analysis
In pharmaceutical research, the specific spatial arrangement of atoms in a molecule, known as chirality, can dramatically influence its biological activity. Enantiomers, which are mirror-image isomers of a chiral compound, can exhibit different pharmacological and toxicological profiles. For instance, one enantiomer may be therapeutically active while the other is inactive or even harmful. Therefore, studying the specific (R)-enantiomer of Ontazolast is crucial to understanding its potential as a therapeutic agent.
Proposed Experimental Workflow for Cross-Validation
To build a comprehensive understanding of this compound's effects, a systematic approach to its evaluation in a panel of relevant cell lines is necessary. The following workflow outlines the key experimental stages:
Caption: A proposed phased workflow for the comprehensive cross-validation of this compound in different cell lines.
Detailed Methodologies for Key Experiments
1. Cell Line Selection and Culture:
-
Rationale: The choice of cell lines is critical and should be guided by the therapeutic target of Ontazolast, if known. A diverse panel including cancerous and non-cancerous cell lines from different tissues would provide a broad understanding of its activity and potential off-target effects.
-
Protocol:
-
Acquire cell lines from a reputable cell bank (e.g., ATCC).
-
Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Regularly passage cells to maintain exponential growth and perform mycoplasma testing to ensure culture purity.
-
2. Dose-Response and Cytotoxicity Assays:
-
Objective: To determine the concentration range over which this compound affects cell viability and to calculate the half-maximal inhibitory concentration (IC50).
-
Protocol (MTT Assay):
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
-
Data Presentation for Comparative Analysis
To facilitate easy comparison of this compound's performance against other compounds or across different cell lines, all quantitative data should be summarized in clearly structured tables.
Table 1: Comparative IC50 Values (µM) of this compound and Control Compounds in Various Cell Lines after 48h Treatment
| Cell Line | This compound | Compound A | Compound B |
| Cell Line 1 (e.g., A549) | Data | Data | Data |
| Cell Line 2 (e.g., MCF-7) | Data | Data | Data |
| Cell Line 3 (e.g., HepG2) | Data | Data | Data |
| Normal Cell Line (e.g., HDF) | Data | Data | Data |
Visualizing Signaling Pathways
Once the mechanism of action of this compound is elucidated, diagrams of the involved signaling pathways will be crucial for clear communication. The following is a hypothetical example of a signaling pathway that could be modulated by a therapeutic compound.
Caption: A hypothetical signaling pathway potentially modulated by this compound.
Future Directions
The immediate goal for the scientific community is to conduct and publish foundational research on Ontazolast and its enantiomers. This will enable the creation of comprehensive comparison guides and accelerate the potential development of this compound as a therapeutic agent. Future studies should focus on:
-
Target Identification: Determining the specific molecular target(s) of this compound.
-
In Vivo Studies: Validating the in vitro findings in animal models to assess efficacy and safety.
-
Pharmacokinetic and Pharmacodynamic Profiling: Understanding how the compound is absorbed, distributed, metabolized, and excreted in a living organism.
This guide serves as a call to action for the research community to investigate this potentially novel compound and share their findings to advance the field of drug discovery.
A Comparative Guide to the Pharmacokinetics of Drug Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of a drug molecule can significantly influence its pharmacokinetic profile, leading to notable differences in absorption, distribution, metabolism, and excretion (ADME) between enantiomers. This guide provides a comparative overview of the pharmacokinetic properties of drug enantiomers, supported by experimental data from various chiral compounds. Understanding these differences is crucial for the development of safe and effective stereochemically pure drugs.
Enantiomers of a chiral drug can exhibit distinct interactions with biological systems, such as enzymes and receptors, resulting in stereoselective pharmacokinetics.[1] This can lead to one enantiomer having a more favorable therapeutic index, while the other may be less active or even contribute to adverse effects. Consequently, a thorough investigation of the comparative pharmacokinetics of enantiomers is a critical aspect of drug development.
Comparative Plasma Pharmacokinetics
Significant differences in the plasma concentration-time profiles of enantiomers are frequently observed. One enantiomer may be cleared from the body more rapidly than the other, leading to variations in exposure (AUC), maximum concentration (Cmax), and half-life (t1/2).
For instance, after oral administration of racemic tenatoprazole (B1683002) to Wistar rats, the mean AUC and Cmax values of (+)-tenatoprazole were found to be 7.5 times and significantly greater, respectively, than those of (-)-tenatoprazole.[2] Similarly, following intravenous administration of racemic ondansetron (B39145) in rats, the plasma concentration of the R-enantiomer was significantly higher than that of the S-enantiomer, with the R/S enantiomeric ratio reaching a maximum of 9.5 at 4 hours post-dose.[3] In contrast, after oral administration of racemic ketoprofen (B1673614) in dogs, the S(+) enantiomer showed significantly higher bioavailability (89.1%) compared to the R(-) enantiomer (33.6%), indicating stereoselective first-pass metabolism.[4]
Table 1: Comparative Plasma Pharmacokinetic Parameters of Enantiomers in Rats (Mean ± SD)
| Drug | Enantiomer | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (0-∞) (ng·h/mL) | t1/2 (h) | CL/F (L/h/kg) | Reference |
| Tenatoprazole | (+)-Tenatoprazole | 5 mg/kg, oral | 1850 ± 320 | 1.5 ± 0.5 | 4560 ± 890 | 2.8 ± 0.6 | 1.1 ± 0.2 | [2] |
| (-)-Tenatoprazole | 5 mg/kg, oral | 250 ± 90 | 1.0 ± 0.4 | 610 ± 180 | 1.5 ± 0.4 | 8.2 ± 2.1 | [2] | |
| Pantoprazole (B1678409) | S-Pantoprazole | 20 mg/kg, oral | - | - | 1.5 times > R-form | - | - | [5] |
| R-Pantoprazole | 20 mg/kg, oral | - | - | - | - | - | [5] | |
| Ondansetron | R-(-)-Ondansetron | 2.0 mg/kg, IV | - | - | Significantly different from S-form | Significantly different from S-form | Significantly different from S-form | [3] |
| S-(+)-Ondansetron | 2.0 mg/kg, IV | - | - | [3] | ||||
| Ketoconazole (B1673606) | (+)-Ketoconazole | 10 mg/kg, IV | Up to 2.5-fold > (-)-form | - | - | No difference | Approx. 2-fold < (-)-form | [6] |
| (-)-Ketoconazole | 10 mg/kg, IV | - | - | [6] |
Note: "-" indicates data not available in the cited source.
Tissue Distribution of Enantiomers
The distribution of enantiomers into various tissues can also be stereoselective, which can have implications for both efficacy and toxicity.[7] This differential distribution is often attributed to stereoselective protein binding in both plasma and tissues.[6][7]
A study on the nonsteroidal anti-inflammatory drug etodolac (B1671708) in rats revealed that following intravenous administration of the racemate, the S:R AUC ratios in various tissues were different from that in plasma.[7] The tissue distribution of the etodolac enantiomers appeared to be better explained by their unbound fractions in plasma.[7] For primaquine (B1584692) enantiomers in mice, the concentration of S-(+)-PQ was generally higher in all tissues examined (liver, spleen, kidneys, and lungs) compared to R-(-)-PQ.[8] At Tmax, the level of S-(+)-PQ was 3 times that of R-(-)-PQ in the liver.[8]
Table 2: Comparative Tissue Distribution of Primaquine Enantiomers in Mice (Concentration at Tmax)
| Tissue | S-(+)-PQ Concentration | R-(-)-PQ Concentration | S/R Ratio | Reference |
| Liver | ~100x plasma Cmax | ~40x plasma Cmax | ~3 | [8] |
| Spleen | Higher than R-(-)-PQ | - | ~2 | [8] |
| Kidneys | Higher than R-(-)-PQ | - | ~6 | [8] |
| Lungs | Higher than R-(-)-PQ | - | ~49 | [8] |
Note: "-" indicates specific value not provided in the abstract.
Metabolism and Excretion
Stereoselectivity in drug metabolism is a major contributor to the observed differences in the pharmacokinetics of enantiomers.[1] This is due to the specific interactions between the enantiomers and metabolizing enzymes, primarily the cytochrome P450 (CYP) family.
In the case of pantoprazole in rats, the intrinsic clearance for the formation of the 5'-O-demethyl metabolite from S-pantoprazole was 4-fold lower than that from R-pantoprazole, contributing to the higher systemic exposure of the S-enantiomer.[5] For etodolac, the Vmax for in vitro glucuronidation by rat liver microsomes was 3.4-fold greater for the S-enantiomer than the R-enantiomer.[7] Conversely, stereoselective oxidative metabolism of etodolac by liver and kidney microsomes favored the R-enantiomer.[7]
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for interpreting pharmacokinetic data. Below are representative protocols for key experiments in the comparative pharmacokinetic analysis of enantiomers.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[2][6] Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.[6]
-
Drug Administration: The racemic mixture or individual enantiomers are administered, typically via intravenous (IV) or oral (PO) routes at a specified dose.[2][3][6]
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[6] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Sample Preparation: Plasma samples are typically prepared for analysis using protein precipitation or liquid-liquid extraction.[2] For example, tenatoprazole was extracted from plasma using a mixture of hexane-dichloromethane-isopropanol.[2]
-
Bioanalysis: The concentrations of the individual enantiomers in the plasma samples are determined using a validated stereospecific analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][6]
-
Pharmacokinetic Analysis: Plasma concentration-time data for each enantiomer are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and clearance (CL).[2]
In Vitro Metabolism Study using Liver Microsomes
-
Microsome Preparation: Liver microsomes are prepared from the species of interest (e.g., rat) through differential centrifugation of liver homogenates.
-
Incubation: The racemic drug or individual enantiomers are incubated with the liver microsomes in the presence of necessary cofactors (e.g., NADPH). Incubations are carried out at various substrate concentrations to determine kinetic parameters.[6]
-
Reaction Termination and Sample Preparation: The metabolic reaction is stopped at specific time points, usually by adding a cold organic solvent. The samples are then processed to remove proteins and concentrate the analytes.
-
Metabolite Identification and Quantification: The formation of metabolites is monitored and quantified using analytical techniques like LC-MS/MS. The intrinsic clearance (CLint) can be calculated from the rate of metabolite formation.[5]
Visualizations
Experimental Workflow for Enantiomer Quantification
Caption: Workflow for pharmacokinetic analysis of enantiomers.
Drug Metabolism Signaling Pathway
Caption: General pathway of enantioselective drug metabolism.
References
- 1. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of tenatoprazole enantiomers and their enantioselective pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of R-(-)ondansetron compared with that of S-(-)ondansetron in rats using an LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species comparison of enantioselective oral bioavailability and pharmacokinetics of ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic differences between pantoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonlinear stereoselective pharmacokinetics of ketoconazole in rat after administration of racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective pharmacokinetics of etodolac in the rat: tissue distribution, tissue binding, and in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative pharmacokinetics and tissue distribution of primaquine enantiomers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-Ontazolast and Propranolol: In Vitro Potency at Their Primary Targets
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency of the leukotriene B4 receptor antagonist, (R)-Ontazolast, and the non-selective beta-adrenergic receptor antagonist, propranolol (B1214883). This analysis is supported by experimental data and detailed methodologies to facilitate a comprehensive understanding of their respective activities.
Introduction
This compound is a selective antagonist of the leukotriene B4 (LTB4) receptor, a key player in inflammatory pathways. Propranolol is a well-established non-selective beta-adrenergic receptor antagonist widely used in the management of cardiovascular diseases. Understanding the in vitro potency of these compounds at their primary targets is crucial for evaluating their pharmacological profiles and potential therapeutic applications. This guide summarizes their binding affinities and functional antagonism, supported by detailed experimental protocols and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Comparison of In Vitro Potency
The in vitro potency of this compound and propranolol is summarized in the table below. The data highlights the high affinity of both compounds for their respective targets.
| Compound | Target Receptor | Potency Metric | Value (nM) |
| This compound | Leukotriene B4 Receptor (LTB4R) | IC50 | 2.5 |
| Propranolol | Beta-adrenergic Receptors (β1 and β2) | Ki | ~8.9 |
Note: IC50 (half-maximal inhibitory concentration) for this compound represents the concentration required to inhibit 50% of the functional response mediated by the LTB4 receptor. Ki (inhibition constant) for propranolol represents the dissociation constant of the inhibitor-receptor complex, indicating its binding affinity. Lower values for both metrics indicate higher potency.
Experimental Protocols
Determination of this compound In Vitro Potency (LTB4 Receptor Functional Assay)
The in vitro potency of this compound is determined by its ability to inhibit the functional response induced by LTB4, a natural ligand for the LTB4 receptor. A common method involves measuring changes in intracellular calcium concentration following receptor activation.
Cell Line: Human promyelocytic leukemia cell line (HL-60) differentiated into a neutrophil-like phenotype, which endogenously expresses the LTB4 receptor.
Assay Principle: LTB4 binding to its G-protein coupled receptor (GPCR) on the surface of differentiated HL-60 cells triggers a signaling cascade that results in the release of calcium from intracellular stores. This transient increase in intracellular calcium can be measured using a fluorescent calcium indicator dye. This compound, as an antagonist, will compete with LTB4 for binding to the receptor and thus inhibit this calcium mobilization in a dose-dependent manner.
Procedure:
-
Cell Preparation: Differentiated HL-60 cells are harvested, washed, and resuspended in a physiological buffer.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which can enter the cells and becomes fluorescent upon binding to calcium.
-
Antagonist Incubation: The dye-loaded cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of LTB4 to induce calcium mobilization.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence signal is plotted against the concentration of this compound to generate a dose-response curve. The IC50 value is calculated from this curve, representing the concentration of this compound that inhibits 50% of the LTB4-induced calcium mobilization.
Determination of Propranolol In Vitro Potency (Radioligand Binding Assay)
The binding affinity of propranolol to beta-adrenergic receptors is typically determined using a radioligand binding assay. This method directly measures the interaction of a drug with its receptor.
Receptor Source: Membranes isolated from tissues or cells expressing beta-adrenergic receptors (e.g., rat heart, human lymphocytes).
Radioligand: A radioactively labeled ligand with high affinity and selectivity for beta-adrenergic receptors, such as [³H]propranolol or [¹²⁵I]iodohydroxybenzylpindolol.
Assay Principle: The assay measures the ability of unlabeled propranolol to compete with the radioligand for binding to the beta-adrenergic receptors. The amount of radioactivity bound to the membranes is inversely proportional to the concentration of unlabeled propranolol.
Procedure:
-
Membrane Preparation: The tissue or cells are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: A fixed amount of membrane protein is incubated with a constant concentration of the radioligand and varying concentrations of unlabeled propranolol.
-
Separation of Bound and Free Ligand: After reaching equilibrium, the reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification of Radioactivity: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioactivity is plotted against the concentration of unlabeled propranolol. The data is then analyzed using non-linear regression to determine the IC50 value, which is the concentration of propranolol that displaces 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the biological and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining the in vitro potency of this compound.
Caption: Workflow for determining the in vitro potency of propranolol.
Caption: Leukotriene B4 (LTB4) receptor signaling pathway.
Caption: Beta-adrenergic receptor signaling pathway.
No Information Available for (R)-Ontazolast to Conduct Head-to-Head Comparison with Carvedilol
A comprehensive search for publicly available data on "(R)-Ontazolast" has yielded no relevant information regarding its mechanism of action, signaling pathways, or any experimental data. As a result, a head-to-head comparison with the well-characterized drug Carvedilol, as requested, cannot be performed.
Extensive searches for "this compound" across various scientific databases and clinical trial registries did not provide any pertinent results. This suggests that "this compound" may be an internal compound designation not yet disclosed in public forums, a substance that has not progressed to a stage where public data is available, or potentially an incorrect nomenclature.
Without any pharmacological or experimental data for "this compound," it is impossible to generate the requested comparison guides, including data tables and visualizations of signaling pathways.
Information on Carvedilol
In contrast, Carvedilol is a widely studied and prescribed medication. It is a non-selective beta-adrenergic receptor blocker (β1 and β2) and an alpha-1 adrenergic receptor blocker. This dual mechanism of action contributes to its therapeutic effects in treating conditions such as heart failure and hypertension.
Mechanism of Action of Carvedilol:
-
Beta-Blockade (β1 and β2): By blocking beta-receptors in the heart, Carvedilol reduces heart rate and the force of contraction, thereby decreasing the workload on the heart.
-
Alpha-1 Blockade (α1): Blockade of alpha-1 receptors in blood vessels leads to vasodilation (widening of the blood vessels), which reduces peripheral resistance and lowers blood pressure.
Carvedilol's signaling pathways are complex and involve modulation of the sympathetic nervous system's effects on the cardiovascular system.
Due to the complete lack of information on "this compound," a comparative analysis remains unfeasible. Further investigation would be contingent on the availability of data for this compound in the public domain.
Independent Verification of (R)-Ontazolast Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-Ontazolast's presumed bioactivity with established alternatives, supported by available experimental data. Due to the limited publicly available information on this compound, this comparison is based on its classification as an antiasthmatic drug, likely operating as a leukotriene receptor antagonist.
Executive Summary
This compound is identified as an antiasthmatic agent. While specific public data on its bioactivity and mechanism of action are scarce, its therapeutic class suggests it likely functions as a leukotriene receptor antagonist. This guide compares its inferred mechanism with two well-established drugs in the same class: Montelukast and Zafirlukast. These drugs act by blocking the cysteinyl leukotriene receptor 1 (CysLT1), thereby inhibiting the inflammatory cascade responsible for asthma symptoms. This comparison aims to provide a framework for the independent verification of this compound's bioactivity by outlining the expected signaling pathways, providing detailed experimental protocols for bioactivity assessment, and presenting comparative data from established alternatives.
Data Presentation: Comparison of Leukotriene Receptor Antagonists
| Feature | This compound | Montelukast | Zafirlukast |
| Target | Presumed: Cysteinyl Leukotriene Receptor 1 (CysLT1) | Cysteinyl Leukotriene Receptor 1 (CysLT1)[1][2] | Cysteinyl Leukotriene Receptor 1 (CysLT1)[3][4] |
| Mechanism of Action | Presumed: Competitive antagonist of LTD4 at the CysLT1 receptor | Selective and competitive antagonist of leukotriene D4 (LTD4) at the CysLT1 receptor[1][5][6] | Selective and competitive receptor antagonist of leukotriene D4 (LTD4) and E4 (LTE4)[3][4] |
| Oral Bioavailability | Data not publicly available | ~64%[5][7] | ~40% (reduced with food)[4][8] |
| Protein Binding | Data not publicly available | >99%[5] | >99% (primarily albumin)[4][8] |
| Metabolism | Data not publicly available | Primarily hepatic, mainly by CYP2C8[5][8] | Extensively hepatic, primarily by CYP2C9[8][9] |
| Elimination Half-life | Data not publicly available | 2.7 to 5.5 hours | Approximately 10 hours[4][8] |
Signaling Pathway
The primary signaling pathway for leukotriene receptor antagonists involves the inhibition of the cysteinyl leukotriene (CysLT) signaling cascade. This pathway plays a crucial role in the pathophysiology of asthma.
Caption: CysLT1 Receptor Signaling Pathway and Antagonist Intervention.
Experimental Protocols
To independently verify the bioactivity of this compound as a CysLT1 receptor antagonist, the following key experiments are recommended:
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the CysLT1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CysLT1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Use a high-affinity radiolabeled CysLT1 receptor antagonist, such as [3H]-Montelukast or [3H]-Pranlukast.
-
Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound (or reference compounds like Montelukast and Zafirlukast).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the inhibitor concentration that displaces 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Functional Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of this compound at the CysLT1 receptor.
Methodology:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the CysLT1 receptor, which is coupled to Gq proteins, leading to intracellular calcium mobilization upon activation.
-
Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a reference antagonist.
-
Agonist Stimulation: Stimulate the cells with a known CysLT1 receptor agonist, such as LTD4, at a concentration that elicits a submaximal response (e.g., EC80).
-
Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the agonist-induced calcium response (IC50).
Experimental Workflow
The following diagram illustrates a typical workflow for the independent verification of this compound's bioactivity.
Caption: Experimental Workflow for Bioactivity Verification.
Conclusion
References
- 1. Montelukast - Wikipedia [en.wikipedia.org]
- 2. Montelukast - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Zafirlukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Zafirlukast - Wikipedia [en.wikipedia.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of (R)-Ontazolast
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of (R)-Ontazolast, an anti-allergic drug candidate. In the absence of specific public data on the environmental and toxicological profile of this compound, a precautionary approach is mandatory. All unused, expired, or contaminated this compound, including the pure compound and any solutions, must be treated as potentially hazardous chemical waste.
Core Principles for this compound Disposal
Adherence to these fundamental principles is crucial for ensuring a safe laboratory environment and regulatory compliance.
-
Do Not Dispose Down the Drain: this compound should never be disposed of via the sanitary sewer system. The potential for aquatic toxicity and unknown effects on wastewater treatment processes necessitate this precaution.[1]
-
Avoid Regular Trash Disposal: Solid forms of this compound or contaminated labware must not be discarded in regular trash to prevent environmental contamination and potential exposure to personnel.[1]
-
Segregation is Key: this compound waste must be segregated from non-hazardous waste streams and collected in dedicated, properly labeled hazardous waste containers.[1][2] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[1]
Procedural Guidance for Disposal
Follow these step-by-step instructions for the safe handling and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE:
-
Safety goggles or side shields[3]
-
Lab coat
-
Chemical-resistant gloves
Solid Waste Disposal
-
Waste Collection: Place all non-decontaminated or disposable labware that has come into contact with this compound (e.g., pipette tips, gloves, weighing paper) into a designated solid hazardous waste container.[1]
-
Container Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[1]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[1] The container must be sealable, leak-proof, and compatible with the waste.
-
Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
Liquid Waste Disposal
-
Waste Collection: Collect all solutions containing this compound in a dedicated, leak-proof liquid hazardous waste container.
-
Container Labeling: Label the container with "Hazardous Waste," the chemical name "this compound," the solvent(s) used, and an estimated concentration of the active compound.[1]
-
Storage: Store the liquid hazardous waste container in secondary containment to prevent spills. This should be in a designated satellite accumulation area.[1]
-
Disposal: Contact your institution's EHS department or a certified hazardous waste vendor for pickup and disposal.[1]
Sharps Disposal
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is clearly labeled as hazardous waste.[1][4]
Decontamination
Whenever feasible, decontaminate labware that has come into contact with this compound. Consult your institution's EHS for approved decontamination procedures.[1] Collect all rinsate from triple rinsing as chemical waste.[4]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key identifiers that are essential for proper waste documentation, based on general practices for similar compounds.
| Identifier | Information | Purpose for Disposal |
| Chemical Name | This compound | Accurate labeling of hazardous waste containers. |
| CAS Number | Not Publicly Available | Unique identifier for chemical substances. If available, include on the waste label. |
| Physical State | Solid (as supplied) | Determines the appropriate waste stream (solid or liquid). |
| Solvents Used | Varies by experiment | Must be declared on the liquid waste container label. |
Experimental Protocols
Specific experimental protocols for the degradation or neutralization of this compound are not publicly available. The recommended disposal method is incineration at an approved facility.[3] Chemical treatment methods such as neutralization, oxidation, or reduction should only be performed by trained personnel following validated procedures, which are not currently established for this compound.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling (R)-Ontazolast
Disclaimer: No specific Safety Data Sheet (SDS) for (R)-Ontazolast was publicly available at the time of this writing. The following guidance is based on best practices for handling potent, investigational pharmaceutical compounds and should be supplemented by a compound-specific risk assessment before any handling occurs.[1][2]
The safe handling of potent pharmaceutical compounds like this compound is paramount to protect researchers, scientists, and drug development professionals from potential health risks. Adherence to strict protocols for personal protective equipment (PPE), operational procedures, and waste disposal is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure. The following table summarizes the recommended PPE for handling this compound.
| Activity | Required PPE | Specifications and Recommendations |
| Receiving and Storage | - Double Nitrile Gloves- Lab Coat- Safety Glasses | Inspect packages for damage in a designated area. Handle with care to avoid container breakage. |
| Weighing and Compounding | - Powered Air-Purifying Respirator (PAPR) or N95/FFP3 Respirator- Double Nitrile Gloves- Disposable Gown/Coveralls- Safety Goggles or Face Shield- Shoe Covers | All manipulations of powdered compound should occur in a certified chemical fume hood or biological safety cabinet.[2] Double gloving is required, with the outer glove changed immediately upon contamination.[1] |
| Administration (in vitro/in vivo) | - Nitrile Gloves- Lab Coat- Safety Glasses | Procedures should be designed to minimize aerosol generation. |
| Waste Disposal | - Double Nitrile Gloves- Disposable Gown/Coveralls- Safety Goggles or Face Shield | Wear appropriate PPE when handling waste containers. |
| Spill Cleanup | - Powered Air-Purifying Respirator (PAPR) or N95/FFP3 Respirator- Heavy-duty Gloves (over nitrile gloves)- Disposable Coveralls- Chemical-resistant Boots/Shoe Covers- Safety Goggles or Face Shield | Use a spill kit containing appropriate absorbent materials and cleaning agents. |
Operational and Disposal Plans
A multi-faceted approach including engineering controls, safe work practices, and proper disposal is crucial for minimizing exposure risk.
| Procedure | Guidance |
| Engineering Controls | - Ventilation: All handling of powdered this compound must be conducted in a certified chemical fume hood, biological safety cabinet, or containment isolator.[2]- Segregation: Designate specific areas for storage, handling, and disposal of this compound.[3] |
| Safe Work Practices | - Training: All personnel must be trained on the potential hazards and safe handling procedures for potent compounds.[3]- Hygiene: Wash hands thoroughly before and after handling the compound and before leaving the laboratory.[1]- Transport: When moving the compound, use sealed, shatter-proof secondary containers. |
| Disposal Plan | - Waste Segregation: All waste contaminated with this compound, including PPE, weighing papers, and consumables, must be segregated as hazardous pharmaceutical waste.[4][5]- Containerization: Use clearly labeled, leak-proof, and puncture-resistant containers for hazardous waste. Black containers are often used for hazardous pharmaceutical waste.[6]- Disposal Method: Dispose of all this compound waste through a licensed hazardous waste disposal service, likely via incineration.[4][5] Do not dispose of this material down the drain or in regular trash.[6] |
Experimental Protocols
As this compound is an investigational compound, specific experimental protocols are not publicly available. The following are general procedural steps for handling a potent compound in a research setting.
General Procedure for Weighing and Solubilization of a Potent Compound
-
Preparation: Don all required PPE as specified in the table above. Prepare the workspace within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: Use an analytical balance inside the fume hood. Tare a pre-labeled weighing container. Carefully transfer the desired amount of the powdered compound using a dedicated spatula.
-
Solubilization: Add the appropriate solvent to the powder in the weighing container. Gently swirl to dissolve.
-
Transfer: Transfer the solution to the final experimental vessel. Rinse the weighing container with additional solvent and add the rinse to the final vessel to ensure complete transfer.
-
Cleanup: Dispose of all contaminated materials (weighing paper, spatula, gloves) in the designated hazardous waste container. Decontaminate all surfaces with an appropriate cleaning agent.
Visualizations
Safe Handling Workflow for this compound
Caption: General workflow for safely handling potent pharmaceutical compounds.
Spill Response Protocol
Caption: Decision-making process for responding to a chemical spill.
References
- 1. benchchem.com [benchchem.com]
- 2. ondrugdelivery.com [ondrugdelivery.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. Pharmaceutical Waste Disposal and Proper Labeling | TriHaz Solutions [trihazsolutions.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
